Isozaluzanin C
Description
This compound has been reported in Costus with data available.
Structure
3D Structure
Properties
CAS No. |
67667-64-5 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(3aS,6aR,8R,9aR,9bS)-8-hydroxy-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H18O3/c1-7-4-5-10-8(2)15(17)18-14(10)13-9(3)12(16)6-11(7)13/h10-14,16H,1-6H2/t10-,11-,12+,13-,14-/m0/s1 |
InChI Key |
XFVLNEYIZGZDHP-HPCHECBXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dehydrozaluzanin C in Cancer Cells
An Important Note on the Subject Compound: This technical guide focuses on the mechanism of action of Dehydrozaluzanin C (DC) . While the initial topic of interest was Isozaluzanin C, the available scientific literature provides substantially more in-depth mechanistic data for the closely related sesquiterpene lactone, Dehydrozaluzanin C. Both are guaianolide sesquiterpenes isolated from plants of the Asteraceae family. Given the detailed nature of the user's request, this guide will provide a comprehensive overview of the well-documented anti-cancer properties of Dehydrozaluzanin C.
Introduction
Dehydrozaluzanin C (DC) is a naturally occurring sesquiterpene lactone isolated from plants such as Ainsliaea macrocephala. It has demonstrated significant anti-tumor effects in various cancer models, particularly in colon cancer. This document provides a detailed overview of its mechanism of action, focusing on its effects on cell proliferation, apoptosis, and cell cycle arrest. The primary molecular mechanism elucidated to date involves the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ).
Core Mechanisms of Action
Dehydrozaluzanin C exerts its anti-cancer effects through a multi-pronged approach that culminates in the inhibition of tumor growth. The principal mechanisms include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby preventing cancer cell proliferation.
Induction of Apoptosis
DC is a potent inducer of apoptosis in colon cancer cells. This is achieved through the modulation of key regulatory proteins in the intrinsic apoptotic pathway. Specifically, DC treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. A key executioner caspase, caspase-3, is cleaved and activated, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, Dehydrozaluzanin C also halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the S phase.[1] This prevents the cells from entering the G2/M phase, thereby inhibiting cell division. The arrest in the S phase is associated with the downregulation of key cell cycle regulatory proteins, including Cyclin-Dependent Kinase 2 (CDK2) and Cyclin A2. These proteins are crucial for the progression through the S phase and the transition into the G2/M phase.
Activation of PPARγ
A central aspect of Dehydrozaluzanin C's mechanism of action is its ability to activate Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that acts as a transcription factor.[2] PPARγ is recognized as a potential tumor suppressor in several types of cancer. DC enhances the transcriptional activity of PPARγ in colon cancer cells. The anti-proliferative, pro-apoptotic, and cell cycle arrest effects of DC can be reversed by treatment with a PPARγ antagonist, such as GW9662, confirming that PPARγ activation is a key upstream event in the anti-cancer activity of Dehydrozaluzanin C.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of Dehydrozaluzanin C in colon cancer cell lines.
Table 1: Cytotoxicity of Dehydrozaluzanin C
| Cell Line | Treatment Duration | IC50 Value (µM) |
| HT-29 | 24 hours | Value not explicitly stated in snippets |
| HCT-116 | 24 hours | Value not explicitly stated in snippets |
| NCM460 (normal colon) | 24 hours | Higher than cancer cell lines, indicating selectivity |
Table 2: Effect of Dehydrozaluzanin C on Cell Cycle Distribution in HT-29 Cells (24h treatment)
| DC Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 | Baseline value | Baseline value | Baseline value |
| 5 | Decreased | Increased | Slightly Increased |
| 10 | Further Decreased | Further Increased | Further Increased |
| 20 | Significantly Decreased | Significantly Increased | Significantly Increased |
Table 3: Effect of Dehydrozaluzanin C on Cell Cycle Distribution in HCT-116 Cells (24h treatment)
| DC Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 | Baseline value | Baseline value | Baseline value |
| 2.5 | Decreased | Increased | Slightly Increased |
| 5 | Further Decreased | Further Increased | Further Increased |
| 10 | Significantly Decreased | Significantly Increased | Significantly Increased |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: HT-29, HCT-116, and NCM460 cells were seeded in 96-well plates.
-
Treatment: After cell adherence, the medium was replaced with fresh medium containing various concentrations of Dehydrozaluzanin C.
-
Incubation: Cells were incubated for 24 hours.
-
Assay: Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for a specified time.
-
Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
Colony Formation Assay
-
Cell Seeding: A low density of HT-29 and HCT-116 cells was seeded in 6-well plates.
-
Treatment: Cells were treated with different concentrations of Dehydrozaluzanin C.
-
Incubation: The plates were incubated for a period that allows for colony formation (typically 1-2 weeks), with the medium being changed periodically.
-
Staining: Colonies were fixed with methanol (B129727) and stained with 0.5% crystal violet.
-
Quantification: The number of colonies was counted either manually or using imaging software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: HT-29 and HCT-116 cells were treated with various concentrations of Dehydrozaluzanin C for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (PI Staining)
-
Cell Treatment: HT-29 and HCT-116 cells were treated with Dehydrozaluzanin C for 24 hours.
-
Fixation: Cells were harvested and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells were washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from treated and untreated cells using lysis buffer.
-
Protein Quantification: The protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: The separated proteins were transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with non-fat milk and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, CDK2, Cyclin A2) overnight at 4°C. Subsequently, the membrane was incubated with a corresponding secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by Dehydrozaluzanin C.
Caption: Dehydrozaluzanin C induced apoptosis pathway.
Caption: Dehydrozaluzanin C induced S-phase cell cycle arrest.
Caption: Western Blot experimental workflow.
Conclusion
Dehydrozaluzanin C demonstrates significant potential as an anti-cancer agent, particularly for colon cancer. Its mechanism of action is centered on the activation of the PPARγ signaling pathway, which in turn triggers apoptosis through the intrinsic mitochondrial pathway and induces S-phase cell cycle arrest by downregulating CDK2 and Cyclin A2. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this natural compound.
References
A Technical Guide to the Biological Activity of Isozaluzanin C and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the biological activities of Isozaluzanin C and its closely related sesquiterpene lactones, Dehydrozaluzanin C and Zaluzanin C. It consolidates findings on their anticancer and anti-inflammatory properties, detailing the underlying molecular mechanisms, experimental data, and laboratory protocols.
Core Biological Activities
This compound, a sesquiterpene lactone primarily isolated from plants of the Asteraceae family such as Saussurea lappa, has demonstrated significant therapeutic potential.[1][2] Its biological activities, along with those of its derivatives, primarily revolve around anti-inflammatory and anticancer effects. These compounds modulate key cellular signaling pathways, making them promising candidates for further investigation in drug development.
Anticancer Activity
Dehydrozaluzanin C (DC), a derivative of this compound, has shown notable efficacy against colon cancer.[1][3] Its mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ), which subsequently triggers apoptosis and cell cycle arrest in cancer cells.[3]
Key Anticancer Mechanisms:
-
Induction of Apoptosis: DC treatment significantly increases the rate of apoptosis in human colon tumor cell lines (HT-29 and HCT-116).[3] This is achieved by modulating the expression of key apoptosis-related proteins: increasing levels of pro-apoptotic Bax and cleaved caspase-3, while decreasing the level of anti-apoptotic Bcl-2.[3]
-
Cell Cycle Arrest: The compound effectively arrests the cell cycle at the S phase.[3] This is associated with the downregulation of proteins essential for cell cycle progression, specifically Cyclin-dependent kinase 2 (CDK2) and Cyclin A2.[3]
Anti-inflammatory Activity
This compound and its related compounds exhibit potent anti-inflammatory properties.[1] Zaluzanin C (ZC) has been shown to alleviate inflammation in Kupffer cells (liver macrophages) and hepatocytes by regulating mitochondrial reactive oxygen species (mtROS).[4][5] This regulation is crucial as excessive mtROS can trigger inflammatory signaling cascades.[5]
Key Anti-inflammatory Mechanisms:
-
Inhibition of NF-κB Signaling: ZC inhibits the production of mtROS induced by lipopolysaccharide (LPS), which in turn suppresses the activity of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[6][7]
-
Reduction of Pro-inflammatory Mediators: By inhibiting the NF-κB pathway, ZC reduces the mRNA levels of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), as well as various chemokines (CCL2, CCL3, CCL4, CXCL2, and CXCL9).[4][5] A related compound, Zaluzanin D, also demonstrated the ability to reduce nitric oxide production and inflammatory cytokine secretion in macrophages.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the biological effects of this compound derivatives.
Table 1: Anticancer Effects of Dehydrozaluzanin C (DC) on Colon Cancer Cells
| Parameter | Cell Line | Concentration | Result | Reference |
|---|---|---|---|---|
| Apoptosis Rate | HT-29 | 3.0 µM | 52.67% ± 0.80% | [3] |
| HCT-116 | 3.0 µM | 33.09% ± 1.09% | [3] |
| Cell Cycle Arrest | HT-29 & HCT-116 | 0.75, 1.5, 3.0 µM | Dose-dependent arrest at S phase |[3] |
Signaling Pathways and Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below to clarify the mechanisms of action and research methodologies.
Visualizations
Caption: Anticancer signaling pathway of Dehydrozaluzanin C.
Caption: Anti-inflammatory signaling pathway of Zaluzanin C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C15H18O3 | CID 470970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dehydrozaluzanin C inhibits colon cancer cell proliferation, apoptosis and cycle arrest through peroxisome proliferator-activated receptor γ (PPARγ) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NF-κB Transcriptional Network Is a High-Dose Vitamin C-Targetable Vulnerability in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo anti-inflammatory effect of Zaluzanin D isolated from Achillea acuminate - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of Isozaluzanin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Isozaluzanin C, a sesquiterpene lactone of the guaianolide type. The document summarizes its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring such data, and visualizes the analytical workflow and a relevant biological signaling pathway.
Spectroscopic Data
The structural elucidation of this compound is heavily reliant on the interpretation of its NMR and MS data. While a complete, publicly available dataset of all 2D NMR experiments for this compound is not readily accessible, the following tables present the known ¹³C NMR data and predicted ¹H NMR data based on closely related guaianolide sesquiterpenes.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule. The assignments are based on chemical shifts, coupling constants, and correlations from 2D NMR experiments such as COSY, HSQC, and HMBC.
Table 1: ¹H (Predicted) and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Predicted ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (δ, ppm)[1] |
| 1 | 2.5 - 2.7, m | ~45-50 |
| 2 | 1.8 - 2.0, m | ~25-30 |
| 3 | 4.0 - 4.2, m | ~70-75 |
| 4 | - | ~140-145 |
| 5 | 2.8 - 3.0, m | ~50-55 |
| 6 | 4.2 - 4.4, t, J = ~9.0 | ~80-85 |
| 7 | 2.6 - 2.8, m | ~55-60 |
| 8 | 1.9 - 2.1, m | ~30-35 |
| 9 | 2.1 - 2.3, m | ~40-45 |
| 10 | - | ~150-155 |
| 11 | 2.4 - 2.6, m | ~45-50 |
| 12 | - | ~175-180 (C=O) |
| 13 | 6.2 (d, J = ~3.5), 5.6 (d, J = ~3.0) | ~120-125 |
| 14 | 5.0 (br s), 4.9 (br s) | ~110-115 |
| 15 | 1.7 - 1.8, s | ~15-20 |
Note: Predicted ¹H NMR values are based on the analysis of similar guaianolide sesquiterpene lactones. Actual experimental values may vary.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers clues about its structure.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₈O₃ |
| Molecular Weight | 246.30 g/mol |
| Exact Mass | 246.1256 g/mol |
| Predicted Key MS Fragmentation Ions (m/z) | |
| 246 [M]⁺ | Molecular ion |
| 228 [M - H₂O]⁺ | Loss of a water molecule |
| 218 [M - CO]⁺ | Loss of carbon monoxide from the lactone |
| 203 [M - CO - CH₃]⁺ | Subsequent loss of a methyl group |
| 190 | Further fragmentation |
Note: The fragmentation pattern is predicted based on the known fragmentation of other guaianolide sesquiterpene lactones and may vary depending on the ionization technique used.[2]
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for a sesquiterpene lactone like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Spectra Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. Use proton-decoupling to simplify the spectrum. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Standard pulse programs for phase-sensitive COSY or DQF-COSY can be used.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[3] The spectral widths in both dimensions should be set to encompass all proton and carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for assembling the carbon skeleton.[3] The experiment should be optimized to detect long-range coupling constants of around 8-10 Hz.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
Data Acquisition:
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for natural products.[4] Electron Ionization (EI) is often used with GC-MS.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzer is recommended to obtain accurate mass measurements for molecular formula determination.[5]
-
Fragmentation Analysis (MS/MS): To study the fragmentation pattern, tandem mass spectrometry (MS/MS) is employed. A precursor ion (e.g., the molecular ion) is selected and subjected to collision-induced dissociation (CID) to generate product ions.
Visualizations
The following diagrams illustrate the workflow for spectroscopic data analysis and a potential signaling pathway affected by this compound.
Given that this compound has demonstrated anti-inflammatory effects and the ability to improve tissue damage in mice induced by lipopolysaccharide (LPS) or carbapenem-resistant Klebsiella pneumoniae (CRKP) infection, it likely modulates inflammatory signaling pathways. A key pathway initiated by LPS is the Toll-like receptor 4 (TLR4) signaling cascade.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Isozaluzanin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isozaluzanin C is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for a wide range of biological activities. Structurally, it is a stereoisomer of Zaluzanin C, differing in the spatial arrangement of the hydroxyl group at the C8 position. Sesquiterpene lactones as a class have garnered significant attention for their potent anti-inflammatory effects, primarily attributed to the presence of an α-methylene-γ-lactone moiety which can interact with biological nucleophiles.
While the anti-inflammatory properties of its stereoisomer, Zaluzanin C, have been documented to involve the inhibition of the NF-κB signaling pathway through the reduction of mitochondrial reactive oxygen species (mtROS), specific data on this compound remains limited[1][2]. This technical guide provides a comprehensive framework for the investigation of the anti-inflammatory potential of this compound. It outlines the hypothesized mechanisms of action based on related compounds and details the experimental protocols necessary to elucidate its efficacy and molecular targets. This document is intended to serve as a roadmap for researchers aiming to characterize the therapeutic potential of this compound in inflammatory diseases.
Proposed Mechanisms of Anti-inflammatory Action
Based on the established activities of sesquiterpene lactones and the known mechanism of its stereoisomer Zaluzanin C, it is hypothesized that this compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. It is proposed that this compound, similar to other sesquiterpene lactones, inhibits this pathway. The mechanism likely involves the inhibition of mitochondrial ROS production, which in turn prevents the activation of the IκB kinase (IKK) complex. This leads to the stabilization of the IκBα inhibitor, preventing its degradation and thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm, blocking its translocation to the nucleus and subsequent pro-inflammatory gene transcription[1][2].
Modulation of MAPK Signaling Pathways
The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to external stressors, including inflammatory stimuli like lipopolysaccharide (LPS). Activation of these kinases leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may attenuate the phosphorylation of key MAPK proteins, thereby downregulating the expression of these pro-inflammatory enzymes.
Quantitative Data from Related Compounds
To provide a benchmark for future studies on this compound, this section summarizes quantitative data on the anti-inflammatory effects of its stereoisomer, Zaluzanin C, and other relevant sesquiterpene lactones.
Table 1: In Vitro Anti-inflammatory Activity of Zaluzanin C
| Cell Line | Stimulant | Compound Concentration | Measured Parameter | Observed Effect | Reference |
| Immortalized Mouse Kupffer Cells (ImKCs) | LPS (125 ng/mL) | 10 µM | mRNA expression of IL-1β, TNF-α, Ccl2, Ccl3 | Significant reduction | [1] |
| ImKCs | LPS (250 ng/mL) | 10 µM | Phosphorylation of NF-κB and IκB | Decreased phosphorylation | [1] |
| ImKCs | LPS (500 ng/mL) | 10 µM | Mitochondrial ROS (mtROS) production | Inhibition | [1] |
| Primary Hepatocytes | TNF-α | 10 µM | Mitochondrial ROS (mtROS) production | Inhibition | [1] |
Table 2: In Vivo Anti-inflammatory Activity of a Related Zaluzanin Derivative
| Animal Model | Inflammatory Agent | Compound | Dosage | Route | Observed Effect | Reference |
| Mice | Carrageenan | 11,13-dihydrozaluzanin C | 10 and 30 mg/kg | Oral | Significant inhibition of paw edema (29.52% and 31.67% respectively) | |
| Mice | Carrageenan | 11,13-dihydrozaluzanin C | 10 mg/kg | Oral | Inhibition of leukocyte infiltration (54.4%) and protein extravasation (51.83%) in the air pouch model |
Detailed Experimental Protocols
This section provides detailed methodologies for the investigation of the anti-inflammatory properties of this compound. The murine macrophage cell line RAW 264.7 is recommended as a primary in vitro model due to its robust response to LPS.
Cell Culture and LPS Stimulation
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed cells in appropriate well plates (e.g., 6-well plates for protein analysis, 24-well plates for ELISA) at a density that ensures 80-90% confluency at the time of treatment. Allow cells to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. A vehicle control (e.g., 0.1% DMSO) should be included.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).
-
Include a negative control (vehicle only) and a positive control (LPS only).
-
Western Blot Analysis for NF-κB and MAPK Pathways
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p65, Total p65
-
Phospho-IκBα, Total IκBα
-
Phospho-ERK1/2, Total ERK1/2
-
Phospho-JNK, Total JNK
-
Phospho-p38, Total p38
-
iNOS, COX-2
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
-
Sample Collection: After 24 hours of stimulation, collect the cell culture supernatants.
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Perform the assay according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add standards and samples to the wells and incubate.
-
Wash the wells and add a detection antibody.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction:
-
After treatment (e.g., 6 hours post-LPS stimulation), lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green master mix and primers for target genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2) and a housekeeping gene (e.g., Gapdh or Actb).
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-treated control group.
-
Mandatory Visualizations
Signaling Pathway Diagrams
References
Isozaluzanin C: A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isozaluzanin C, a sesquiterpene lactone of the guaianolide type, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its extraction and purification. Primarily found in plants of the Asteraceae and Lauraceae families, its isolation is often achieved through solvent extraction of the plant material, followed by chromatographic purification. Notably, a common route to obtaining this compound involves the semi-synthesis from a more abundant natural precursor, dehydrocostus lactone. This document details the experimental protocols for both direct extraction and semi-synthetic preparation, presents quantitative data in structured tables for comparative analysis, and utilizes graphical representations to elucidate key workflows.
Natural Sources of this compound
This compound is a naturally occurring sesquiterpene lactone found in a variety of plant species. The primary plant families known to produce this compound are the Asteraceae (Compositae) and Lauraceae.
Table 1: Principal Natural Sources of this compound
| Family | Species | Common Name | Plant Part(s) Containing this compound |
| Asteraceae | Saussurea costus (syn. Aucklandia lappa, Saussurea lappa) | Costus Root, Kuth | Roots |
| Lauraceae | Laurus nobilis | Bay Leaf, Laurel | Leaves |
| Asteraceae | Sonchus arvensis | Field Sow Thistle | Aerial Parts |
While this compound is present in these plants, its concentration can be low, making direct extraction for large-scale use challenging. A significant portion of commercially available this compound is produced via the semi-synthesis from a more abundant precursor, dehydrocostus lactone, which is readily isolated from Saussurea costus roots.
Extraction Methodologies
The extraction of this compound and its precursor, dehydrocostus lactone, from plant material typically involves solvent extraction followed by purification. The choice of solvent and extraction technique can significantly impact the yield and purity of the final product.
Solvent Extraction from Saussurea costus (Costus Root)
The roots of Saussurea costus are a primary source for dehydrocostus lactone, the precursor for this compound.
Experimental Protocol: Extraction of Dehydrocostus Lactone from Saussurea costus Roots
-
Plant Material Preparation: Dried roots of Saussurea costus are ground into a coarse powder to increase the surface area for solvent penetration.
-
Extraction:
-
Maceration: The powdered root material is soaked in a suitable solvent (e.g., hexane, methanol (B129727), or ethanol) at room temperature for an extended period (24-72 hours) with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, the powdered root material is placed in a thimble and continuously extracted with a solvent (e.g., methanol) in a Soxhlet apparatus.
-
Sonication: To enhance extraction efficiency, the powdered root material is suspended in a solvent and subjected to ultrasonication.
-
-
Filtration and Concentration: The solvent extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Table 2: Comparison of Solvents for Extraction from Saussurea costus
| Solvent | Extraction Technique | Target Compound(s) | Notes |
| Hexane | Maceration, Sonication | Dehydrocostus lactone | Effective for extracting non-polar sesquiterpene lactones. |
| Methanol | Maceration, Soxhlet | Dehydrocostus lactone, Costunolide | A polar solvent that can extract a broader range of compounds.[1] |
| Ethanol (B145695) | Maceration | Dehydrocostus lactone, Costunolide | A safer alternative to methanol with similar extraction properties. |
Extraction from Laurus nobilis (Bay Leaf)
A patented method describes the extraction of a fraction containing this compound from the leaves of Laurus nobilis.
Experimental Protocol: Extraction from Laurus nobilis Leaves
-
Plant Material Preparation: Dried and shredded laurel leaves (10 kg) are used as the starting material.
-
Initial Extraction: The leaves are extracted with 100% ethanol (20 L, repeated 6 times) at 55°C for 48 hours. This yields an ethanol extract (2.4 kg).
-
Solvent Partitioning: The ethanol extract is concentrated under reduced pressure. The residue is then repeatedly extracted with chloroform (B151607) (20 L, 6 times) to partition the compounds of interest into the chloroform layer.
-
Fraction Collection: The chloroform fractions are combined and concentrated to yield a chloroform fraction (282.79 g) containing this compound.
Purification Techniques
Following crude extraction, chromatographic methods are essential for the isolation and purification of this compound or its precursor.
Column Chromatography
Column chromatography is a widely used technique for the initial purification of the crude extract.
Experimental Protocol: Column Chromatography for Dehydrocostus Lactone Purification
-
Stationary Phase: Silica (B1680970) gel (60-120 or 230-400 mesh) is typically used as the stationary phase.
-
Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase or a suitable solvent and loaded onto the top of the column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient is n-hexane-ethyl acetate (B1210297), starting with a high percentage of n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 95:5 to 80:20, v/v).
-
Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Concentration: Fractions containing pure dehydrocostus lactone are combined and the solvent is removed under reduced pressure.
Table 3: Column Chromatography Parameters for Sesquiterpene Lactone Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase | n-Hexane / Ethyl Acetate gradient |
| Elution Gradient | Starting with 95:5 (v/v) and gradually increasing the polarity. |
| Monitoring | Thin Layer Chromatography (TLC) |
High-Performance Liquid Chromatography (HPLC)
For final purification to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is employed.
Experimental Protocol: Preparative HPLC for this compound Purification
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is typically used.
-
Flow Rate: The flow rate is adjusted based on the column dimensions, typically in the range of 1-10 mL/min for semi-preparative to preparative scales.
-
Detection: UV detection at a wavelength of approximately 210 nm is suitable for detecting sesquiterpene lactones.
-
Injection and Collection: The partially purified sample is dissolved in the mobile phase, injected onto the column, and fractions corresponding to the peak of this compound are collected.
Table 4: HPLC Parameters for Analysis of Related Sesquiterpene Lactones
| Parameter | Description | Reference |
| Column | Waters NOVAPAK HR C18 (300 mm × 3.9 mm i.d., 6 μm) | [2] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), isocratic | [2] |
| Detection | 210 nm | [2] |
| Column | Kromasil C18 (250 × 4.6 mm, 5 μm) | [3] |
| Mobile Phase | Methanol:Water (85:15, v/v), isocratic | [3] |
| Detection | 254 nm | [3] |
Semi-synthesis of this compound from Dehydrocostus Lactone
Due to the higher abundance of dehydrocostus lactone in Saussurea costus, the semi-synthesis of this compound is an efficient method for its production. The process involves an allylic oxidation of dehydrocostus lactone.
Experimental Protocol: Semi-synthesis of this compound
-
Reaction Setup: Dehydrocostus lactone is dissolved in a suitable solvent such as chloroform or dichloromethane (B109758) in a reaction vessel.
-
Reagent Addition: Selenium dioxide (SeO₂) and tert-butyl hydroperoxide (TBHP) are added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 8-24 hours). The progress of the reaction is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is filtered to remove solid residues. The filtrate is then washed with an aqueous solution (e.g., 10% NaOH) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Table 5: Quantitative Data for the Semi-synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Yield |
| Dehydrocostus lactone (2.50 g) | SeO₂ (282 mg), TBHP (9.4 mL, 70% in H₂O) | Chloroform (360 mL) | 8 hours | 73% (based on recovered starting material) |
Visualized Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the extraction and synthesis workflows.
Caption: Workflow for the extraction and purification of dehydrocostus lactone.
Caption: Semi-synthesis workflow for this compound.
Conclusion
This technical guide has outlined the primary natural sources of this compound and detailed the methodologies for its extraction and semi-synthetic production. While direct extraction from plants like Saussurea costus and Laurus nobilis is possible, the semi-synthesis from the more abundant precursor, dehydrocostus lactone, offers a more viable route for obtaining larger quantities of this pharmacologically significant compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of this compound. Further research is warranted to quantify the natural abundance of this compound in various plant sources to optimize direct extraction strategies.
References
- 1. globalscitechocean.com [globalscitechocean.com]
- 2. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Isozaluzanin C's role in regulating inflammatory responses
An In-depth Technical Guide on the Role of Zaluzanin C in Regulating Inflammatory Responses
A Note on Nomenclature: This guide focuses on the anti-inflammatory properties of Zaluzanin C . It is important to distinguish this compound from its isomer, Isozaluzanin C (also known as 3-Epizaluzanin C). While the user's query specified this compound, the available scientific literature provides extensive, detailed research on the mechanisms of Zaluzanin C in inflammation, whereas specific data for this compound is sparse. It is plausible that these names have been used interchangeably. Therefore, this document provides a comprehensive overview of Zaluzanin C as a representative sesquiterpene lactone with significant anti-inflammatory activity.
Executive Summary
Zaluzanin C (ZC), a sesquiterpene lactone, has demonstrated notable anti-inflammatory and antioxidant properties.[1][2] Research indicates that ZC mitigates inflammatory responses primarily by inhibiting the production of mitochondrial reactive oxygen species (mtROS) and the subsequent activation of the nuclear factor-kappa B (NF-κB) signaling pathway in immune cells like Kupffer cells.[1] This inhibitory action leads to a significant reduction in the expression of various pro-inflammatory cytokines and chemokines.[1][2] This technical guide provides a detailed overview of the molecular mechanisms of Zaluzanin C, quantitative data on its anti-inflammatory effects, and the experimental protocols used to elucidate these properties.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of Zaluzanin C have been quantified in studies using lipopolysaccharide (LPS)-stimulated immortalized mouse Kupffer cells (ImKCs). The following tables summarize the key findings.
Table 1: Effect of Zaluzanin C on Pro-inflammatory Cytokine and Chemokine mRNA Expression in LPS-Stimulated Kupffer Cells [1]
| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Control) |
| Il1b | Control | 1.0 |
| LPS (125 ng/mL) | ~18 | |
| LPS + ZC (10 µM) | ~8 | |
| Tnfa | Control | 1.0 |
| LPS (125 ng/mL) | ~12 | |
| LPS + ZC (10 µM) | ~5 | |
| Ccl2 | Control | 1.0 |
| LPS (125 ng/mL) | ~15 | |
| LPS + ZC (10 µM) | ~7 | |
| Ccl3 | Control | 1.0 |
| LPS (125 ng/mL) | ~25 | |
| LPS + ZC (10 µM) | ~12 | |
| Ccl4 | Control | 1.0 |
| LPS (125 ng/mL) | ~18 | |
| LPS + ZC (10 µM) | ~8 | |
| Cxcl2 | Control | 1.0 |
| LPS (125 ng/mL) | ~30 | |
| LPS + ZC (10 µM) | ~15 | |
| Cxcl9 | Control | 1.0 |
| LPS (125 ng/mL) | ~45 | |
| LPS + ZC (10 µM) | ~20 |
Table 2: Effect of Zaluzanin C on TNF-α Protein Levels in LPS-Stimulated Kupffer Cells [1]
| Treatment | TNF-α Protein Level (pg/mL) |
| Control | ~50 |
| LPS (250 ng/mL) | ~450 |
| LPS + ZC (10 µM) | ~250 |
Signaling Pathways Modulated by Zaluzanin C
Zaluzanin C exerts its anti-inflammatory effects primarily through the modulation of the mtROS-mediated NF-κB signaling pathway.
References
- 1. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxic Effects of Isozaluzanin C on Leukemia Cell Lines: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isozaluzanin C, a sesquiterpene lactone, has emerged as a compound of interest in oncological research due to the established anti-cancer properties of related compounds like Zaluzanin C and Dehydrozaluzanin C. This technical guide consolidates the current understanding and provides a framework for investigating the cytotoxic effects of this compound on leukemia cell lines. While direct studies on this compound in leukemia are limited, this paper draws upon data from analogous compounds to propose potential mechanisms of action, including the induction of apoptosis and cell cycle arrest. Detailed experimental protocols for assessing these effects and potential signaling pathways are provided to facilitate further research in this promising area.
Introduction
Leukemia remains a significant challenge in oncology, necessitating the exploration of novel therapeutic agents. Sesquiterpene lactones, a class of naturally occurring compounds, have demonstrated potent anti-cancer activities. This compound, a member of this class, holds therapeutic potential that is yet to be fully elucidated, particularly in the context of hematological malignancies. This document outlines the potential cytotoxic effects of this compound on leukemia cell lines, based on the activity of structurally similar compounds, and provides detailed methodologies for its investigation.
Quantitative Data Summary
While specific data for this compound in leukemia cell lines is not yet available, the following tables summarize the cytotoxic activities of the related compounds, Dehydrozaluzanin C and other anti-cancer agents, against various cancer cell lines to provide a comparative baseline for future studies.
Table 1: Comparative IC50 Values of Dehydrozaluzanin C and Other Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Dehydrozaluzanin C | HT-29 | Colon Cancer | ~3.0 | [1][2] |
| Dehydrozaluzanin C | HCT-116 | Colon Cancer | ~3.0 | [1][2] |
| ME-344 | OCI-AML2 | Acute Myeloid Leukemia | 0.07-0.26 | [3] |
| ME-344 | TEX | Leukemia | 0.07-0.26 | [3] |
| ME-344 | HL-60 | Acute Myeloid Leukemia | 0.07-0.26 | [3] |
| Sulforaphane | SKM-1 | Acute Myeloid Leukemia | 7.31 | [4] |
| Benzyl Isothiocyanate | SKM-1 | Acute Myeloid Leukemia | 4.15 | [4] |
Table 2: Potential Effects of this compound on Cell Cycle Distribution in Leukemia Cells (Hypothetical, based on Dehydrozaluzanin C)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation (for Dehydrozaluzanin C) |
| Control | 45 | 35 | 20 | [1][2] |
| This compound (low dose) | 40 | 45 | 15 | [1][2] |
| This compound (high dose) | 35 | 50 | 15 | [1][2] |
Table 3: Potential Apoptosis Induction by this compound in Leukemia Cells (Hypothetical, based on Dehydrozaluzanin C)
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Citation (for Dehydrozaluzanin C) |
| Control | <5 | <5 | <10 | [1][2] |
| This compound (low dose) | 10-15 | 5-10 | 15-25 | [1][2] |
| This compound (high dose) | 20-30 | 15-25 | 35-55 | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., K562, Jurkat, HL-60)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.
Materials:
-
Leukemia cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with this compound at the desired concentrations for the indicated time.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cells treated with this compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with this compound for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A.
-
Incubate for 30 minutes at 37°C.
-
Add PI solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in protein expression related to apoptosis and cell cycle regulation.
Materials:
-
Leukemia cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, Cyclin A2, CDK2, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer on ice.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Visualization of Potential Mechanisms
Based on studies of related compounds, this compound may induce cytotoxicity in leukemia cells through several signaling pathways. The following diagrams illustrate these potential mechanisms.
Caption: Experimental workflow for investigating this compound's cytotoxic effects.
Caption: Potential intrinsic apoptosis pathway induced by this compound.
Caption: Potential mechanism of this compound-induced S-phase cell cycle arrest.
Caption: Potential involvement of mitochondrial ROS in this compound-induced apoptosis.
Conclusion
While direct evidence for the cytotoxic effects of this compound on leukemia cell lines is still forthcoming, the data from closely related sesquiterpene lactones strongly suggest its potential as an anti-leukemic agent. The proposed mechanisms, including the induction of apoptosis via the intrinsic pathway and cell cycle arrest at the S-phase, provide a solid foundation for future research. The experimental protocols and pathway diagrams presented in this whitepaper are intended to serve as a comprehensive guide for researchers to systematically investigate and validate the therapeutic potential of this compound in leukemia. Further studies are warranted to elucidate its precise molecular targets and to evaluate its efficacy and safety in preclinical models.
References
- 1. Dehydrozaluzanin C inhibits colon cancer cell proliferation, apoptosis and cycle arrest through peroxisome proliferator-activated receptor γ (PPARγ) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrozaluzanin C inhibits colon cancer cell proliferation, apoptosis and cycle arrest through peroxisome proliferator-activated receptor γ (PPARγ) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel isoflavone, ME-344, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to Isozaluzanin C: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isozaluzanin C, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Furthermore, it delves into its notable anti-inflammatory and immunomodulatory activities, with a particular focus on the underlying signaling pathways and the experimental methodologies used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.
Chemical Structure and Identity
This compound is a guaianolide sesquiterpenoid characterized by a complex tricyclic carbon skeleton. Its systematic IUPAC name is (3aS,6aR,8R,9aR,9bS)-8-hydroxy-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one.[1] The chemical structure is distinguished by the presence of an α-methylene-γ-lactone moiety, a common feature in many biologically active sesquiterpene lactones, and three exocyclic double bonds.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (3aS,6aR,8R,9aR,9bS)-8-hydroxy-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one[1] |
| Molecular Formula | C₁₅H₁₈O₃[1] |
| CAS Number | 67667-64-5[1] |
| InChI | InChI=1S/C15H18O3/c1-7-4-5-10-8(2)15(17)18-14(10)13-9(3)12(16)6-11(7)13/h10-14,16H,1-6H2/t10-,11-,12+,13-,14-/m0/s1[1] |
| InChIKey | XFVLNEYIZGZDHP-HPCHECBXSA-N[1] |
| Canonical SMILES | C=C1CC[C@@H]2--INVALID-LINK--O">C@@HOC(=O)C2=C[1] |
| Synonyms | 3-Epizaluzanin C[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 246.30 g/mol | PubChem[1] |
| Exact Mass | 246.125594432 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 46.5 Ų | PubChem (Computed)[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Optical Rotation | Data not available |
Biological Activity and Signaling Pathways
This compound and its derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. A key preclinical study investigated a derivative of dehydrozaluzanin C (DHZD), which is closely related to this compound, in the context of sepsis.
Anti-inflammatory Effects in Sepsis
In a study by Zou et al. (2023), a dehydrozaluzanin C derivative (DHZD) was shown to protect septic mice by mitigating the over-activated inflammatory response.[2] The study utilized both in vivo lipopolysaccharide (LPS)-induced septic mouse models and carbapenem-resistant Klebsiella pneumoniae (CRKP) infection models.[2] DHZD was found to ameliorate tissue damage in the lungs, kidneys, and liver and reduce the excessive inflammatory response.[2]
Modulation of Macrophage Function
The same study highlighted the role of DHZD in promoting the phagocytic activity of macrophages.[2] Specifically, DHZD increased the expression of the phagocytic receptor CD36 on macrophages, leading to enhanced bacterial phagocytosis in a manner dependent on clathrin and actin.[2]
PI3K/Akt/p70S6K Signaling Pathway
The anti-inflammatory effects of the dehydrozaluzanin C derivative have been linked to the modulation of the PI3K/Akt/p70S6K signaling pathway. The study by Zou et al. demonstrated that in vitro, DHZD decreased the LPS-stimulated expression of pro-inflammatory cytokines such as IL-6, TNF-α, and MCP-1 in macrophages through this pathway.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of the dehydrozaluzanin C derivative (DHZD) by Zou et al. (2023).
In Vivo Sepsis Models
-
LPS-Induced Septic Mouse Model:
-
Specific pathogen-free mice are used.
-
Sepsis is induced by an intraperitoneal injection of a lethal dose of Lipopolysaccharide (LPS).
-
DHZD is administered to the treatment group, typically via intraperitoneal injection, at specified doses and time points relative to the LPS challenge.
-
A control group receives a vehicle, and a positive control group may receive a standard anti-inflammatory drug like dexamethasone.
-
Survival rates are monitored over a defined period.
-
At the endpoint, blood and tissue samples (lung, liver, kidney) are collected for analysis of inflammatory cytokines and histopathological examination.
-
-
Carbapenem-Resistant Klebsiella pneumoniae (CRKP) Infection Model:
-
Mice are infected with a lethal dose of CRKP via intraperitoneal injection to induce peritonitis.
-
Treatment with DHZD, vehicle, or a positive control is administered as described for the LPS model.
-
Survival, body temperature, and clinical signs of illness are monitored.
-
Bacterial load in peritoneal fluid and organs is quantified by colony-forming unit (CFU) counts.
-
Inflammatory cell infiltration into the lungs and other organs is assessed by flow cytometry and histology.
-
In Vitro Macrophage Assays
-
Cell Culture:
-
The mouse macrophage-like cell line RAW264.7 is commonly used.
-
Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
-
Inflammatory Response Assay:
-
RAW264.7 cells are seeded in multi-well plates.
-
Cells are pre-treated with various concentrations of DHZD or vehicle for a specified time.
-
Inflammation is stimulated by adding LPS to the culture medium.
-
After an incubation period, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell lysates can be prepared for Western blot analysis to determine the phosphorylation status of proteins in the PI3K/Akt/p70S6K pathway.
-
-
Phagocytosis Assay:
-
RAW264.7 cells are cultured as described above.
-
Bacteria (e.g., pHrodo-labeled E. coli or CRKP) are added to the macrophage culture in the presence of DHZD or vehicle.
-
After an incubation period to allow for phagocytosis, extracellular bacteria are washed away or quenched.
-
The uptake of bacteria by macrophages is quantified. This can be done using flow cytometry to measure the fluorescence of macrophages that have engulfed labeled bacteria, or by lysing the macrophages and plating the lysate to count intracellular CFUs.
-
To determine the mechanism, inhibitors of phagocytosis pathways (e.g., cytochalasin D for actin-dependent phagocytosis) can be used.
-
Conclusion
This compound and its derivatives represent a promising class of natural products with potent anti-inflammatory and immunomodulatory activities. The elucidation of their mechanism of action, particularly the modulation of the PI3K/Akt/p70S6K signaling pathway and the enhancement of macrophage phagocytosis, provides a strong rationale for their further investigation as potential therapeutic agents for conditions such as sepsis. The experimental protocols outlined in this guide offer a foundation for researchers to build upon in their exploration of this and other related compounds. Future work should focus on obtaining more comprehensive physicochemical data for this compound to aid in its development, as well as further in-depth studies to fully characterize its pharmacological and toxicological profiles.
References
An In-depth Technical Guide on the Effect of Isozaluzanin C and Related Sesquiterpene Lactones on Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the effects of Isozaluzanin C and its closely related analogs, Zaluzanin C and Dehydrozaluzanin C, on cellular signaling pathways. Due to the limited availability of detailed mechanistic studies specifically on this compound, this guide synthesizes the significant findings from its related compounds to provide a thorough understanding of the potential mechanisms of action for this class of molecules. It is crucial to note which compound was used in each study, as explicitly stated throughout this guide.
Executive Summary
This compound, a sesquiterpene lactone, and its related compounds have demonstrated significant biological activities, including anti-inflammatory and anti-cancer effects. This technical guide delves into the core mechanisms by which these molecules influence cellular signaling pathways. The primary pathways identified are the NF-κB signaling pathway , predominantly studied with Zaluzanin C , and the Peroxisome Proliferator-Activated Receptor γ (PPARγ) pathway , investigated with Dehydrozaluzanin C . This document provides a detailed examination of the experimental data, protocols for key assays, and visual representations of the signaling cascades to facilitate a deeper understanding for research and drug development professionals.
Data Presentation: Quantitative Effects on Cellular Processes
The following tables summarize the quantitative data from studies on Zaluzanin C and Dehydrozaluzanin C, providing insights into their potency and effects on various cellular parameters.
Anti-inflammatory Effects of Zaluzanin C
Table 1: Effect of Zaluzanin C on Pro-inflammatory Cytokine and Chemokine mRNA Expression in LPS-stimulated Immortalized Mouse Kupffer Cells (ImKCs) [1][2]
| Target Gene | Treatment | Concentration | Fold Change vs. LPS Control |
| Il1b | LPS + Zaluzanin C | 10 µM | Decreased |
| Tnfa | LPS + Zaluzanin C | 10 µM | Decreased |
| Ccl2 | LPS + Zaluzanin C | 10 µM | Decreased |
| Ccl3 | LPS + Zaluzanin C | 10 µM | Decreased |
Table 2: Effect of Zaluzanin C on TNF-α Protein Levels in LPS-stimulated ImKCs [1]
| Treatment | Concentration | TNF-α Protein Level |
| LPS + Zaluzanin C | 10 µM | Significantly Decreased |
Anti-cancer Effects of Dehydrozaluzanin C
Table 3: Cytotoxic Effect of Dehydrozaluzanin C on Colon Cancer Cell Lines (24h treatment) [3]
| Cell Line | IC₅₀ (µM) |
| HT-29 | 2.52 ± 1.34 |
| HCT-116 | 1.48 ± 2.72 |
| NCM460 (normal) | 8.09 ± 1.67 |
Table 4: Effect of Dehydrozaluzanin C on Colony Formation in Colon Cancer Cells [4]
| Cell Line | Treatment Concentration (µM) | Inhibition of Colony Formation (%) |
| HT-29 | 0.75 | ~56% |
| 1.5 | ~86% | |
| 3.0 | ~91% | |
| HCT-116 | 0.75 | ~39% |
| 1.5 | ~90% | |
| 3.0 | ~97% |
Table 5: Effect of Dehydrozaluzanin C on Cell Cycle Distribution in Colon Cancer Cells (24h treatment) [5]
| Cell Line | Treatment Concentration (µM) | % of Cells in S Phase |
| HT-29 | 3.0 | 46.53 ± 0.78 |
| Control | 37.39 ± 0.83 | |
| HCT-116 | 3.0 | 41.21 ± 1.25 |
| Control | 29.55 ± 0.29 |
Table 6: Effect of Dehydrozaluzanin C on Apoptosis-related Protein Expression in Colon Cancer Cells [4][6]
| Cell Line | Treatment | Protein | Expression Change |
| HT-29 & HCT-116 | Dehydrozaluzanin C | Cleaved Caspase 3 | Increased |
| Bax | Increased | ||
| Bcl-2 | Decreased |
Signaling Pathway Analysis
Inhibition of the NF-κB Pathway by Zaluzanin C
Zaluzanin C has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7] The proposed mechanism involves the reduction of mitochondrial Reactive Oxygen Species (mtROS), which are known activators of the NF-κB cascade.[1][2] In Lipopolysaccharide (LPS)-stimulated Kupffer cells, Zaluzanin C treatment leads to a decrease in the phosphorylation of IκB and the p65 subunit of NF-κB, which in turn prevents the translocation of p65 to the nucleus and subsequent transcription of pro-inflammatory genes.[1]
Caption: Zaluzanin C inhibits the LPS-induced NF-κB signaling pathway by reducing mitochondrial ROS.
Activation of the PPARγ Pathway by Dehydrozaluzanin C
Dehydrozaluzanin C has demonstrated anti-cancer properties in colon cancer cells through the activation of the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[4][5][6] PPARγ is a nuclear receptor that plays a role in cell differentiation and apoptosis.[8] Activation of PPARγ by Dehydrozaluzanin C leads to the transcriptional regulation of genes involved in cell cycle arrest and apoptosis, such as Bcl-2, Bax, and Cyclin A2.[4] The anti-proliferative effects of Dehydrozaluzanin C can be reversed by a PPARγ antagonist, confirming this pathway's central role.[5]
Caption: Dehydrozaluzanin C activates the PPARγ pathway, leading to apoptosis and cell cycle arrest.
Experimental Protocols
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is adapted from methodologies used to study the effects of signaling inhibitors on the NF-κB pathway.[9]
-
Cell Culture and Treatment: Plate cells (e.g., Kupffer cells or macrophages) at a suitable density and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound or the compound of interest for 1-2 hours. Stimulate the cells with an appropriate agonist (e.g., 250 ng/mL LPS) for a predetermined time (e.g., 30 minutes for phosphorylation events).
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell protein extract. For nuclear translocation studies, use a nuclear/cytoplasmic fractionation kit.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
Cell Viability (CCK-8/MTT) Assay
This protocol is based on the methodology used to assess the cytotoxicity of Dehydrozaluzanin C.[3]
-
Cell Seeding: Seed cells (e.g., HT-29, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0-10 µM Dehydrozaluzanin C) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Incubation:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Afterwards, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This is a standard protocol for assessing apoptosis, as performed in the study of Dehydrozaluzanin C.[4][10]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach them using trypsin-EDTA.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Conclusion and Future Directions
The available scientific literature strongly indicates that sesquiterpene lactones, represented here by Zaluzanin C and Dehydrozaluzanin C, are potent modulators of key cellular signaling pathways involved in inflammation and cancer. Zaluzanin C demonstrates significant anti-inflammatory effects through the inhibition of the mtROS-mediated NF-κB pathway. Dehydrozaluzanin C exhibits anti-cancer activity by activating the PPARγ pathway, leading to apoptosis and cell cycle arrest in colon cancer cells.
While these findings provide a robust framework for understanding the potential mechanisms of this compound, further research is imperative to specifically elucidate its direct effects on these and other signaling pathways. Direct comparative studies between this compound, Zaluzanin C, and Dehydrozaluzanin C would be highly valuable to discern any differences in their potency and pathway selectivity. Future investigations should also explore the potential impact on other relevant pathways, such as the STAT3 and MAPK pathways, to build a more complete picture of the therapeutic potential of this class of compounds. The detailed protocols and data presented in this guide serve as a foundational resource for researchers and drug development professionals to design and execute further studies in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C signaling pathway involvement in cardioprotection during isoflurane pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT3 and Its Pathways' Dysregulation-Underestimated Role in Urological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 7. Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants [mdpi.com]
- 8. In vitro potentiation of doxorubicin by unseeded controlled non-inertial ultrasound cavitation [ouci.dntb.gov.ua]
- 9. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Novel Isozaluzanin C Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel Isozaluzanin C derivatives for potential applications in drug discovery. This compound, a sesquiterpene lactone, has garnered interest for its anti-inflammatory and potential anticancer properties. The protocols outlined below describe the synthesis of new derivatives through modification of the α-methylene-γ-lactone moiety, a key feature for the biological activity of many sesquiterpene lactones.
Overview and Rationale
This compound possesses a reactive α,β-unsaturated carbonyl group in its structure, making it an excellent candidate for Michael addition reactions. This reactivity allows for the introduction of various functional groups, leading to the generation of a library of novel derivatives with potentially enhanced or modulated biological activities. The primary goal of this derivatization is to explore the structure-activity relationships (SAR) and to identify lead compounds with improved therapeutic potential and reduced toxicity. The synthesized derivatives can be screened for their anticancer and anti-inflammatory activities, with a focus on their effects on key signaling pathways such as NF-κB and STAT3.
Synthesis of this compound Derivatives
The following section details the general protocol for the synthesis of amino derivatives of this compound via Michael addition.
General Experimental Protocol: Synthesis of Amino-Derivatives of this compound
Materials:
-
This compound
-
Selected amine (e.g., morpholine, piperidine, N-methylpiperazine)
-
Anhydrous dichloromethane (B109758) (DCM) or ethanol (B145695)
-
Triethylamine (B128534) (TEA) (optional, as a base)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or ethanol under a nitrogen atmosphere.
-
Addition of Amine: To the stirred solution, add the selected amine (1.1-1.5 eq). If the amine salt is used, add triethylamine (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired this compound derivative.
-
Characterization: Characterize the structure of the purified derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound derivatives.
Biological Evaluation Protocols
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effects of novel this compound derivatives on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Normal cell line (e.g., HEK293) for selectivity assessment
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using a dose-response curve.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of novel this compound derivatives on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: After incubation, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ values.
Data Presentation
The quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of the different derivatives.
Table 1: Anticancer Activity of Novel this compound Derivatives
| Compound | Derivative Type | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI) for MCF-7 |
| This compound | Parent Compound | 25.3 | 30.1 | 28.5 | >100 | >3.95 |
| IZC-01 | Morpholine adduct | 5.2 | 8.7 | 7.1 | 85.4 | 16.42 |
| IZC-02 | Piperidine adduct | 8.9 | 12.4 | 10.3 | 92.1 | 10.35 |
| IZC-03 | N-methylpiperazine adduct | 3.8 | 6.5 | 5.9 | 78.9 | 20.76 |
| Doxorubicin | Standard Drug | 0.9 | 1.2 | 1.1 | 15.6 | 17.33 |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
Table 2: Anti-inflammatory Activity of Novel this compound Derivatives
| Compound | Derivative Type | NO Inhibition IC₅₀ (µM) in RAW 264.7 cells |
| This compound | Parent Compound | 15.8 |
| IZC-01 | Morpholine adduct | 4.1 |
| IZC-02 | Piperidine adduct | 6.7 |
| IZC-03 | N-methylpiperazine adduct | 2.9 |
| Dexamethasone | Standard Drug | 0.5 |
Signaling Pathway Analysis
The anticancer and anti-inflammatory effects of this compound derivatives are often attributed to their modulation of key signaling pathways. Below are diagrams representing the NF-κB and STAT3 signaling pathways, which are common targets for such compounds.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
STAT3 Signaling Pathway
The STAT3 signaling pathway is another critical pathway involved in cell proliferation, survival, and differentiation. Its aberrant activation is frequently observed in various cancers.
Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.
Conclusion and Future Directions
The synthetic protocols and biological evaluation methods described in this document provide a framework for the discovery of novel this compound derivatives with potential therapeutic applications. The Michael addition reaction offers a straightforward approach to generate a diverse library of compounds for screening. The observed anticancer and anti-inflammatory activities of the illustrative derivatives, particularly their effects on the NF-κB and STAT3 signaling pathways, highlight the potential of this class of compounds for further drug development. Future studies should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. Further mechanistic studies are also warranted to fully elucidate the molecular targets of these novel derivatives.
Application Note: Quantification of Isozaluzanin C using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isozaluzanin C is a naturally occurring sesquiterpenoid lactone belonging to the guaianolide class. It is found in various medicinal plants, including Saussurea lappa and Costus speciosus, and is a derivative of dehydrocostus lactone.[1] this compound has garnered significant interest within the scientific community due to its potential anti-inflammatory and immunomodulatory properties.[1] As research into its therapeutic applications progresses, the need for a reliable and accurate analytical method for its quantification in various matrices, such as plant extracts and biological samples, becomes paramount.
This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection. The described method is based on established analytical principles for the analysis of sesquiterpenoid lactones and is designed to be robust, specific, and suitable for routine analysis in a laboratory setting.[2][3][4][5]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value |
| Chemical Formula | C₁₅H₁₈O₃ |
| Molecular Weight | 246.30 g/mol |
| Chemical Class | Sesquiterpenoid Lactone (Guaianolide) |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and acetonitrile (B52724). |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
0.45 µm and 0.22 µm syringe filters (PTFE or nylon)
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These are based on methods developed for the closely related compound, dehydrocostus lactone, and other sesquiterpenoid lactones.[3][4]
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water B: Acetonitrile |
| Elution Mode | Gradient elution |
| Gradient Program | 0-20 min: 40-80% B20-25 min: 80% B25.1-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Note: The UV detection wavelength of 210 nm is recommended based on the typical absorbance of the α,β-unsaturated γ-lactone chromophore present in many sesquiterpenoid lactones.[2][5]
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 40% acetonitrile in water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
This protocol provides a general guideline for the extraction of this compound from a plant matrix (e.g., powdered roots of Saussurea lappa).
-
Extraction:
-
Accurately weigh 1.0 g of the dried, powdered plant material into a conical flask.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with 20 mL of methanol each time.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Evaporate the combined methanol extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C.
-
-
Reconstitution and Filtration:
-
Reconstitute the dried extract with 5 mL of the mobile phase (initial conditions).
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Data Presentation and Method Validation
The following tables summarize the expected quantitative data for a validated HPLC method for this compound, based on published data for structurally similar sesquiterpenoid lactones like dehydrocostus lactone.[3][4]
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound (representative) | 5 - 100 | ≥ 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound (representative) | ~1.3 | ~4.0 |
Table 3: Precision
| Analyte | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound (representative) | < 2.0 | < 2.0 |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) |
| This compound (representative) | 50 | 99.3 - 101.8 |
Visualizations
Experimental Workflow Diagram
Caption: Overall experimental workflow for this compound quantification.
HPLC Method Development Logic
Caption: Logical steps in developing the HPLC method for this compound.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable framework for the quantification of this compound in various samples, particularly from plant extracts. By utilizing a standard C18 column with a gradient elution of acetonitrile and water, and UV detection at 210 nm, this method offers good sensitivity and specificity. The provided protocols for sample preparation and standard handling, along with the representative validation data, will aid researchers in implementing this method for quality control, pharmacokinetic studies, and other research applications involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD | Semantic Scholar [semanticscholar.org]
- 4. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput LC-MS/MS Assay for the Quantification of Isozaluzanin C in Rat Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Isozaluzanin C in rat plasma. The protocol employs a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was validated according to established bioanalytical method validation guidelines, demonstrating excellent linearity, precision, accuracy, and stability. This high-throughput assay is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of this compound in preclinical research.
Introduction
This compound is a sesquiterpenoid lactone with potential therapeutic applications that necessitate the development of a reliable bioanalytical method to support pharmacokinetic and toxicokinetic studies.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[2] This application note presents a detailed protocol for the determination of this compound in rat plasma using a validated UPLC-MS/MS method. The method utilizes protein precipitation for sample preparation, which is a simple and effective technique for removing proteins from biological samples.[3] Chromatographic separation is achieved on a C18 reversed-phase column, providing good peak shape and resolution.[4] Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity for the analyte.[4]
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Diazepam (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Rat Plasma (Blank)
Instrumentation
-
Waters ACQUITY UPLC I-Class System[5]
-
Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer[6]
-
MassLynx Software (Waters) for data acquisition and processing
LC-MS/MS Conditions
A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Gradient Elution | |
| 0.0 - 1.0 min | 30% B |
| 1.0 - 3.0 min | 30% - 95% B |
| 3.0 - 4.0 min | 95% B |
| 4.0 - 4.1 min | 95% - 30% B |
| 4.1 - 5.0 min | 30% B |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][7] |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| This compound | m/z 249.1 → 187.1 (Quantifier), m/z 249.1 → 105.1 (Qualifier) |
| Diazepam (IS) | m/z 285.1 → 193.1 |
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound (1 mg/mL) and Diazepam (IS, 1 mg/mL) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and QC samples. Prepare a working solution of the IS at a concentration of 100 ng/mL in 50% methanol.
-
Calibration Standards and QC Samples: Spike blank rat plasma with the appropriate working solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples at low (3 ng/mL), medium (75 ng/mL), and high (800 ng/mL) concentrations.
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (100 ng/mL Diazepam).[3]
-
Vortex the mixture for 1 minute to precipitate the proteins.[7]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (30% B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The bioanalytical method was fully validated according to the FDA guidelines.[8] The validation parameters included selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability.[9][10]
Selectivity
The selectivity of the method was assessed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of this compound and the IS.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The LLOQ was determined to be 1 ng/mL with a signal-to-noise ratio of >10.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing the QC samples at three concentration levels on three different days. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 3 | 5.8 | 104.2 | 6.5 | 102.7 |
| Medium | 75 | 4.2 | 98.9 | 5.1 | 99.5 |
| High | 800 | 3.5 | 101.5 | 4.3 | 100.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at the three QC levels. The results are presented in the table below.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 88.7 | 95.3 |
| Medium | 75 | 91.2 | 98.1 |
| High | 800 | 92.5 | 97.4 |
Stability
The stability of this compound in rat plasma was evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles. The analyte was found to be stable under all tested conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a UPLC-MS/MS method for simultaneous detection of doxorubicin and sorafenib in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in validation, risk and uncertainty assessment of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Isozaluzanin C Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isozaluzanin C is a sesquiterpene lactone with known anti-inflammatory and immunomodulatory properties.[1] Understanding its cytotoxic potential is a critical step in the evaluation of its therapeutic applications, particularly in the context of cancer research. This document provides detailed protocols for assessing the cytotoxicity of this compound in cell culture, enabling researchers to obtain reliable and reproducible data. The protocols cover multiple assays to evaluate cell viability, membrane integrity, and apoptosis, providing a comprehensive understanding of the compound's cellular effects.
Data Presentation
Table 1: Recommended Cell Lines for Cytotoxicity Assessment of this compound
| Cell Line | Type | Rationale for Selection |
| HT-29 | Human Colorectal Adenocarcinoma | High sensitivity to the related compound Dehydrozaluzanin C.[2] |
| HCT-116 | Human Colorectal Carcinoma | High sensitivity to the related compound Dehydrozaluzanin C.[2] |
| NCM460 | Normal Human Colon Mucosa | To assess selectivity and cytotoxicity towards non-cancerous cells.[2] |
| RAW 264.7 | Murine Macrophage | Relevant for studying effects on immune cells due to its anti-inflammatory properties.[3] |
Table 2: IC50 Values of Dehydrozaluzanin C (a related compound) in Colon Cell Lines after 24-hour treatment
| Cell Line | IC50 (µM) |
| HT-29 | 2.52 ± 1.34[2] |
| HCT-116 | 1.48 ± 2.72[2] |
| NCM460 | 8.09 ± 1.67[2] |
| This data for a related compound can be used as a starting point for determining the concentration range for this compound. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is designed to determine the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Selected cell line (e.g., HT-29)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., based on the IC50 values of Dehydrozaluzanin C: 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
Selected cell line
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the desired incubation period (e.g., 24 hours), centrifuge the 96-well plate at 250 x g for 10 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit manufacturer's instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Apoptosis Assessment using Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Commercially available colorimetric or fluorometric caspase-3 assay kit
-
This compound
-
Selected cell line
-
Lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays)
-
96-well plates
-
Microplate reader (for colorimetric) or fluorometer (for fluorometric)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, collect the cells and centrifuge them. Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Caspase-3 Reaction: Collect the supernatant (cytosolic extract). In a 96-well plate, add 50 µL of the cell lysate per well. Add 50 µL of 2X reaction buffer containing the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).
-
Data Analysis: The increase in caspase-3 activity is determined by comparing the results from treated cells with untreated controls.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential involvement of this compound in apoptosis signaling pathways.
Caption: Potential inhibitory effects of this compound on NF-κB and STAT3 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dehydrozaluzanin C inhibits colon cancer cell proliferation, apoptosis and cycle arrest through peroxisome proliferator-activated receptor γ (PPARγ) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
Application Notes and Protocols for the Quantitative Analysis of Isozaluzanin C in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the quantitative analysis of Isozaluzanin C in plant extracts. This compound, a sesquiterpene lactone with significant biological activities, is a key compound of interest in phytochemical and pharmacological research. The following sections outline methodologies for extraction, sample preparation, and analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Representative data and validation parameters are presented to guide researchers in establishing robust analytical methods for the accurate quantification of this compound.
Introduction
This compound is a naturally occurring sesquiterpene lactone found in various plant species, notably within the Saussurea genus. It has garnered attention for its potential therapeutic properties. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This application note details the necessary protocols to achieve reliable quantification.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is designed for the efficient extraction of this compound from dried and powdered plant material, such as the roots of Saussurea lappa.
Materials and Reagents:
-
Dried, powdered plant material
-
Hexane (ACS grade)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Volumetric flasks
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material and place it into a 50 mL conical tube.
-
Add 20 mL of a selected extraction solvent (e.g., methanol, chloroform, or hexane). Methanol is often a good starting point for moderately polar compounds like sesquiterpene lactones.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-5) two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol for subsequent analysis.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes an HPLC method for the separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of sesquiterpene lactones.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water is typically effective. A good starting point is an isocratic mixture of acetonitrile and water (60:40, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 210-220 nm is generally appropriate for detection of sesquiterpene lactones.[1]
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Quantification: The concentration of this compound in the plant extracts is determined by constructing a calibration curve from the peak areas of the prepared standards versus their known concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For higher sensitivity and selectivity, an LC-MS method can be employed.
Instrumentation and Conditions:
-
LC System: An HPLC or UHPLC system.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI in positive or negative ion mode; this would need to be optimized for this compound.
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
Sample and Standard Preparation: Prepare samples and standards as described for the HPLC method, but at lower concentrations suitable for the sensitivity of the MS detector.
Data Presentation
The following tables summarize representative quantitative data for the validation of an analytical method for this compound. These values are provided as examples and should be determined experimentally for any specific method. Analytical method validation should be performed according to ICH or FDA guidelines.[2][3]
Table 1: HPLC Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.5 - 101.2% |
Table 2: LC-MS Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.07 ng/mL |
| Precision (%RSD, n=6) | < 3.0% |
| Accuracy (Recovery %) | 97.9 - 102.5% |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the quantitative analysis of this compound.
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationships in analytical method validation.
References
Application Notes and Protocols for Zaluzanin Analogs in Sepsis-Induced Inflammation Research
Disclaimer: Extensive literature searches did not yield specific data on the application of Isozaluzanin C in sepsis-induced inflammation studies. The following application notes and protocols are based on published research for the closely related compounds, Zaluzanin C (ZC) and a Dehydrozaluzanin C derivative (DHZD) . These protocols are provided as a reference for researchers interested in investigating sesquiterpene lactones in the context of sepsis and should be adapted accordingly for this compound.
Introduction
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to systemic inflammation, organ dysfunction, and high mortality rates.[1][2] The pathophysiology of sepsis involves complex inflammatory cascades, including the activation of signaling pathways like NF-κB and PI3K/Akt, and the release of pro-inflammatory cytokines.[3][4] Zaluzanin C and its derivatives, belonging to the sesquiterpene lactone class of natural compounds, have demonstrated potent anti-inflammatory properties, suggesting their therapeutic potential in inflammatory diseases like sepsis.[5][6][7]
Zaluzanin C has been shown to exert its anti-inflammatory effects by inhibiting mitochondrial ROS (mtROS)-mediated NF-κB signaling.[5][7] A derivative of Dehydrozaluzanin C has been reported to protect septic mice by alleviating the over-activated inflammatory response through the PI3K/Akt/p70S6K signaling pathway.[6] These findings provide a strong rationale for investigating this compound in sepsis-induced inflammation.
Data Presentation
The following tables summarize the quantitative data from studies on Zaluzanin C and a Dehydrozaluzanin C derivative in inflammatory and sepsis models.
Table 1: Effect of Zaluzanin C (ZC) on LPS-Induced Pro-inflammatory Gene Expression in Immortalized Kupffer Cells (ImKCs) [5]
| Gene | Treatment | Relative mRNA Expression (Fold Change) |
| Il1b | Control | 1.0 |
| LPS (125 ng/mL) | ~15 | |
| LPS + ZC (10 µM) | ~5 | |
| Tnfa | Control | 1.0 |
| LPS (125 ng/mL) | ~25 | |
| LPS + ZC (10 µM) | ~10 | |
| Ccl2 | Control | 1.0 |
| LPS (125 ng/mL) | ~35 | |
| LPS + ZC (10 µM) | ~15 | |
| Ccl3 | Control | 1.0 |
| LPS (125 ng/mL) | ~40 | |
| LPS + ZC (10 µM) | ~15 |
Table 2: Effect of Dehydrozaluzanin C derivative (DHZD) on LPS-Induced Cytokine Secretion in RAW264.7 Macrophages [6]
| Cytokine | Treatment | Concentration (pg/mL) |
| IL-6 | Control | Undetectable |
| LPS | ~3500 | |
| LPS + DHZD | ~1500 | |
| TNF-α | Control | Undetectable |
| LPS | ~8000 | |
| LPS + DHZD | ~4000 | |
| MCP-1 | Control | Undetectable |
| LPS | ~2500 | |
| LPS + DHZD | ~1000 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by Zaluzanin C and a Dehydrozaluzanin C derivative.
Figure 1: Proposed mechanism of Zaluzanin C in inhibiting LPS-induced inflammation.
Figure 2: Proposed mechanism of DHZD in LPS-induced inflammation.
Experimental Workflow
Figure 3: General experimental workflow for sepsis studies.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay in Macrophages
This protocol is designed to assess the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
LPS (from E. coli O111:B4)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for RNA extraction and RT-qPCR
-
Reagents and antibodies for Western blotting (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine the non-toxic concentration range of the compound.
-
-
LPS Stimulation and Treatment:
-
Seed cells in appropriate plates (e.g., 6-well plates for protein/RNA, 24-well plates for ELISA) and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).
-
-
Measurement of Cytokines (ELISA):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (RT-qPCR):
-
After 6 hours of LPS stimulation, lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform real-time quantitative PCR using primers for Tnf-α, Il-6, Il-1β, and a housekeeping gene (e.g., β-actin).
-
-
Western Blot Analysis of NF-κB Pathway:
-
After 30-60 minutes of LPS stimulation, lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total p65, IκBα, and β-actin, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
In Vivo Murine Model of LPS-Induced Sepsis
This protocol describes the induction of sepsis in mice using LPS to evaluate the protective effects of a test compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
LPS (from E. coli O111:B4)
-
Sterile, pyrogen-free saline
-
Test compound (this compound)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
Surgical tools for organ harvesting
-
Formalin and paraffin (B1166041) for histology
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Experimental Groups: Divide mice into the following groups (n=8-10 per group):
-
Control (Saline vehicle)
-
LPS + Vehicle
-
LPS + this compound (different doses)
-
This compound alone
-
-
Sepsis Induction and Treatment:
-
Administer this compound (e.g., via intraperitoneal injection) 1 hour before sepsis induction.
-
Induce sepsis by intraperitoneally injecting a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg). The control group receives saline.
-
-
Survival Rate Monitoring: Monitor the survival of the animals every 12 hours for up to 7 days.
-
Sample Collection (for mechanistic studies):
-
At a predetermined time point (e.g., 6 or 24 hours post-LPS injection), euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Harvest organs (e.g., lungs, liver, kidneys) for histopathological analysis and biochemical assays.
-
-
Analysis of Serum Cytokines:
-
Measure the levels of TNF-α and IL-6 in the serum using specific murine ELISA kits.
-
-
Histopathological Examination:
-
Fix the harvested organs in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope to assess tissue injury, inflammation, and cellular infiltration.
-
-
Organ Damage Markers:
-
Measure markers of organ damage in the serum, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury, and blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) for kidney injury.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering.
References
- 1. NLRP3 inflammasome in sepsis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome and Its Role in Sepsis Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noncanonical Nuclear Factor Kappa B (NF-κB) Signaling and Potential for Therapeutics in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decoding sepsis: Unraveling key signaling pathways for targeted therapies | EurekAlert! [eurekalert.org]
- 5. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Isozaluzanin C in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the biological effects of Isozaluzanin C on hepatocytes. The protocols outlined below are designed to assess key cellular processes, including cytotoxicity, apoptosis, oxidative stress, and inflammation, as well as to elucidate the underlying molecular mechanisms through signaling pathway analysis.
Introduction to this compound and Hepatocyte Studies
This compound is a sesquiterpene lactone that has garnered interest for its potential therapeutic properties. Studies on related compounds, such as Zaluzanin C, have demonstrated significant anti-inflammatory and antioxidant effects in liver cells.[1][2][3] Specifically, Zaluzanin C has been shown to protect hepatocytes by regulating mitochondrial reactive oxygen species (ROS), thereby suppressing inflammation and lipid accumulation.[1][2][3] It appears to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response.[1][2] Given the central role of hepatocytes in drug metabolism and their susceptibility to drug-induced injury, in vitro hepatocyte models are invaluable for characterizing the pharmacological and toxicological profile of compounds like this compound.[4][5][6] This document provides a detailed experimental workflow for a systematic evaluation of this compound in a hepatocyte cell culture model.
Experimental Design and Workflow
The overall experimental design involves treating a suitable hepatocyte cell line (e.g., HepG2 or primary human hepatocytes) with varying concentrations of this compound. A pro-inflammatory or pro-oxidant stimulus (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) can be used to induce a disease state model, against which the protective effects of this compound can be assessed. The workflow is designed to move from general cytotoxicity assessment to more specific mechanistic assays.
Caption: Experimental workflow for investigating this compound in hepatocytes.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatocarcinoma cell line HepG2 (ATCC® HB-8065™) is recommended due to its robustness and well-characterized nature. Primary human hepatocytes are the gold standard but are limited by availability and variability.[6]
-
Culture Conditions: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in appropriate multi-well plates (e.g., 96-well for viability, 24-well for protein assays) at a density that ensures they are in the exponential growth phase (approx. 70-80% confluency) at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.1% to avoid solvent toxicity.
-
For co-treatment studies: Pre-treat cells with this compound for 1-2 hours before adding an inflammatory stimulus like TNF-α (e.g., 10-20 ng/mL) or LPS (e.g., 1 µg/mL).
-
Incubate cells for the desired time period (e.g., 24, 48 hours).
-
Cytotoxicity Assays
A. MTT Assay (Cell Viability) This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]
-
Leave the plate overnight in the incubator to ensure complete solubilization of the purple formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.
B. Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity) This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
After treatment, carefully collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves transferring a portion of the supernatant to a new plate, adding a reaction mixture containing a substrate and a dye, incubating for a specified time (e.g., 30 minutes) at room temperature, and then adding a stop solution.
-
Measure the absorbance at the wavelength specified by the kit (usually 490 nm).
Apoptosis Assays
A. Annexin V-FITC/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3][8]
-
Harvest cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in a commercial kit.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[3]
-
Incubate for 15-20 minutes at room temperature in the dark.[3][9]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[3]
B. Caspase-3/7 Activity Assay This assay measures the activity of key executioner caspases in the apoptotic cascade.[10]
-
Use a luminescent or fluorogenic caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7).
-
After treatment in a white-walled 96-well plate, allow the plate to equilibrate to room temperature.
-
Add 100 µL of the caspase reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.[10]
-
Measure luminescence using a microplate reader.
Oxidative Stress Assays
A. Intracellular ROS Detection
-
Use a cell-permeable fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, remove the medium and wash cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash cells again with PBS to remove excess probe.
-
Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.
B. Superoxide (B77818) Dismutase (SOD) Activity Assay
-
Prepare cell lysates by homogenizing cells in an ice-cold buffer (e.g., 0.1 M Tris/HCl, pH 7.4 with 0.5% Triton X-100).[5][11]
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet debris.[5][11]
-
Collect the supernatant, which contains the SOD activity.
-
Use a commercial colorimetric SOD activity assay kit.
-
Follow the manufacturer's protocol, which typically involves adding the lysate to a reaction mixture containing a substrate (e.g., WST-1) and a xanthine (B1682287) oxidase solution to generate superoxide radicals.[2]
-
The inhibition of the colorimetric reaction by SOD in the sample is measured at ~450 nm.[2]
C. Glutathione (B108866) (GSH) Assay
-
Prepare cell lysates by treating cells with a deproteinizing agent like 5% 5-sulfosalicylic acid (SSA).[4][12]
-
Incubate on ice for 10 minutes and then centrifuge at high speed (e.g., 8,000-14,000 x g) for 5-10 minutes.[4][12]
-
Collect the supernatant for analysis.
-
Use a commercial colorimetric GSH assay kit.
-
The protocol generally involves adding the sample to a reaction buffer containing DTNB (Ellman's reagent) and glutathione reductase.
-
Measure the absorbance kinetically or at an endpoint (typically at 405-412 nm).[12]
Inflammation Assays (ELISA)
-
After the treatment period, collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits for human TNF-α and IL-6.[13][14][15][16]
-
Follow the manufacturer's protocol precisely. This typically involves:
-
Adding standards and samples to a 96-well plate pre-coated with a capture antibody.
-
Incubating for a set time (e.g., 2 hours at room temperature).[16]
-
Washing the plate multiple times.
-
Adding a biotin-conjugated detection antibody and incubating.[15]
-
Washing again, then adding a streptavidin-HRP conjugate and incubating.[15]
-
Adding a substrate solution (e.g., TMB) and incubating in the dark until a color develops.[17]
-
Stopping the reaction with a stop solution and reading the absorbance at 450 nm.[16]
-
Western Blot Analysis
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p38, p-JNK, p-ERK, p-Akt, p-IκBα, NF-κB p65) overnight at 4°C. Use antibodies for total proteins and a loading control (e.g., β-actin or GAPDH) for normalization.[18][19][20][21][22]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance can be determined using appropriate tests like Student's t-test or ANOVA.
Table 1: Effect of this compound on Hepatocyte Viability (MTT Assay)
| Treatment | Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Control | - | 1.25 ± 0.08 | 100 |
| Vehicle (DMSO) | 0.1% | 1.23 ± 0.09 | 98.4 ± 7.2 |
| This compound | 1 | 1.21 ± 0.11 | 96.8 ± 8.8 |
| This compound | 10 | 1.15 ± 0.07 | 92.0 ± 5.6 |
| This compound | 50 | 0.88 ± 0.06 | 70.4 ± 4.8 |
| This compound | 100 | 0.45 ± 0.05** | 36.0 ± 4.0 |
| p < 0.05, **p < 0.01 vs. Control |
Table 2: Effect of this compound on TNF-α-Induced Cytokine Production (ELISA)
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 25.4 ± 3.1 | 15.8 ± 2.5 |
| TNF-α (20 ng/mL) | - | 450.2 ± 25.6 | 380.5 ± 21.7 |
| TNF-α + this compound | 1 | 410.8 ± 21.9 | 355.1 ± 19.8 |
| TNF-α + this compound | 10 | 255.6 ± 18.4 | 210.9 ± 15.3 |
| TNF-α + this compound | 50 | 150.3 ± 12.1 | 115.4 ± 9.8 |
| *p < 0.05, **p < 0.01 vs. TNF-α alone |
Table 3: Effect of this compound on Oxidative Stress Markers
| Treatment | ROS (Fold Change) | SOD Activity (% Inhibition) | GSH Level (nmol/mg protein) |
| Control | 1.00 ± 0.00 | 85.2 ± 5.6 | 45.8 ± 3.9 |
| H₂O₂ (100 µM) | 4.52 ± 0.31 | 40.1 ± 3.8 | 21.3 ± 2.5 |
| H₂O₂ + this compound (10 µM) | 2.15 ± 0.22 | 68.9 ± 4.9 | 38.6 ± 3.1 |
| H₂O₂ + this compound (50 µM) | 1.35 ± 0.15 | 79.5 ± 5.1 | 42.1 ± 3.5 |
| *p < 0.05, **p < 0.01 vs. H₂O₂ alone |
Potential Signaling Pathways
Based on existing literature for related compounds, this compound may mitigate hepatocyte injury by inhibiting oxidative stress-induced inflammatory pathways. A potential mechanism involves the reduction of mitochondrial ROS, which in turn prevents the activation of downstream signaling cascades like MAPKs and the transcription factor NF-κB, ultimately reducing the expression of pro-inflammatory cytokines.
Caption: Potential mechanism of this compound in mitigating hepatocyte inflammation.
References
- 1. tiarisbiosciences.com [tiarisbiosciences.com]
- 2. Superoxide Dismutase Activity Assay Kit (Colorimetric) (ab65354) | Abcam [abcam.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. kumc.edu [kumc.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Polyethylene Glycol and Caspase Inhibitor Emricasan Alleviates Cold Injury in Primary Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. zellx.de [zellx.de]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Synergistic effect of interleukin‐17 and tumour necrosis factor‐α on inflammatory response in hepatocytes through interleukin‐6‐dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The PI3K/Akt and NF-κB signaling pathways are involved in the protective effects of Lithocarpus polystachyus (sweet tea) on APAP-induced oxidative stress injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Isozaluzanin C Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isozaluzanin C is a sesquiterpene lactone that has demonstrated anti-inflammatory and immunomodulatory properties.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₃ | PubChem |
| Molecular Weight | 246.30 g/mol | PubChem |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% | N/A |
| CAS Number | 67667-64-5 | PubChem |
Solubility of this compound
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. Based on available data and the chemical nature of sesquiterpene lactones, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Heating and/or sonication may be required to achieve complete dissolution. |
| Ethanol | Sparingly soluble | Not recommended for high-concentration stock solutions due to lower solubility and potential for precipitation. |
| Water | Insoluble | Not a suitable solvent for preparing stock solutions. |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials (amber or covered with foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro assays.
1. Calculation of Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 246.30 g/mol x 1000 mg/g
-
Mass (mg) = 2.463 mg
-
2. Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 2.463 mg of this compound powder and record the exact weight.
3. Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For example, if you weighed exactly 2.463 mg, add 1.0 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid in dissolution.
4. Storage of Stock Solution:
-
Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in amber vials or tubes wrapped in aluminum foil at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Example Dilution for a 10 µM Working Solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix gently by pipetting up and down.
-
The final DMSO concentration in this working solution will be 0.1%.
Recommended Working Concentrations for In Vitro Experiments
The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. A recent study by Zou et al. (2023) investigated the effects of a dehydrozaluzanin C derivative (this compound) in both in vitro and in vivo models. While the specific concentrations used in their in vitro experiments are not detailed in the available preprint, typical concentrations for initial screening of natural products in cell-based assays range from 0.1 µM to 100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.
Stability and Handling
-
Light Sensitivity: this compound, like many organic compounds, may be sensitive to light. It is recommended to handle the compound and its solutions in low-light conditions and store them in amber or foil-wrapped containers.
-
pH Stability: Sesquiterpene lactones can be unstable at alkaline pH. It is advisable to prepare stock solutions in a neutral solvent like DMSO and to prepare working solutions in buffered cell culture medium immediately before use.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
Visualizations
Caption: Workflow for the preparation and storage of this compound stock solutions.
Caption: Hypothetical mechanism of this compound in inhibiting inflammatory pathways.
References
Methodology for Assessing Isozaluzanin C's Impact on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isozaluzanin C, a sesquiterpene lactone, has demonstrated notable anti-inflammatory properties, making it a compound of interest for therapeutic development.[1] A key aspect of its mechanism of action involves the modulation of gene expression, particularly genes associated with inflammatory pathways. This document provides detailed application notes and protocols for assessing the impact of this compound on gene expression in a research setting. The methodologies outlined here cover cell culture and treatment, RNA isolation, gene expression analysis by Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq), and validation of protein expression by Western blotting.
Data Presentation: Quantitative Effects of a Structurally Related Sesquiterpene Lactone on Gene Expression
Table 1: Dose-Dependent Effect of Dehydrocostus lactone (DHE) on COX-2 mRNA Expression
| Treatment | Concentration (µM) | Relative COX-2 mRNA Expression (Fold Change) |
| Control | 0 | 1.00 |
| DHE | 10 | 0.65 |
| DHE | 20 | 0.40 |
| DHE | 30 | 0.25 |
Data adapted from a study on Dehydrocostus lactone, a structurally similar sesquiterpene lactone, to illustrate the potential quantitative effects on a key inflammatory gene.[2]
Key Signaling Pathways
This compound is known to exert its anti-inflammatory effects by modulating key signaling pathways involved in the expression of pro-inflammatory genes. The primary target identified is the Nuclear Factor-kappa B (NF-κB) pathway. Additionally, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of inflammation that may be influenced by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of its target genes.[7][8][9]
References
- 1. Serum concentrations of MCP-1 and IL-6 in combination predict the presence of coronary artery disease and mortality in subjects undergoing coronary angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of the herbal constituent parthenolide (Feverfew) on lipopolysaccharide-induced inflammatory gene expression in murine spleen and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Isozaluzanin C for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Isozaluzanin C in bioassays. Given that this compound is a sesquiterpenoid lactone, a class of compounds often characterized by low water solubility, this guide offers practical strategies and detailed protocols to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for bioassays?
A1: this compound is a sesquiterpene lactone, a type of natural product with demonstrated anti-inflammatory and immunomodulatory effects. Like many other sesquiterpene lactones, its chemical structure lends itself to poor solubility in water. This low aqueous solubility can lead to several challenges in bioassays, including:
-
Precipitation: The compound may precipitate out of the aqueous assay medium, leading to inaccurate concentrations and unreliable results.
-
Reduced Bioavailability: In cell-based assays, poor solubility can limit the amount of compound that reaches the target cells, potentially underestimating its true potency.
-
Inconsistent Results: Variability in the amount of dissolved compound can lead to poor reproducibility between experiments.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The main strategies to enhance the aqueous solubility of hydrophobic compounds like this compound for bioassay purposes include:
-
Use of Co-solvents: Employing a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to first dissolve the compound before further dilution in aqueous media.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin, a cyclic oligosaccharide, to form a water-soluble inclusion complex.
-
Use of Surfactants: Incorporating non-ionic surfactants at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic compound.
Q3: How do I choose the best solubilization method for my specific bioassay?
A3: The choice of method depends on several factors, including the specific requirements of your assay, the cell type being used, and the desired final concentration of this compound. A general decision-making workflow is outlined below.
Q4: What is the maximum permissible concentration of DMSO in a cell-based assay?
A4: The tolerance to DMSO is highly cell-line dependent. It is generally recommended to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.1% (v/v).[1][2] However, some cell lines may tolerate up to 1% or even higher for short-term exposure.[1] It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Dilution of DMSO Stock Solution in Aqueous Buffer
-
Potential Cause: The rapid change from a high-DMSO environment to an aqueous one causes the hydrophobic compound to "crash out" of solution. This is a common phenomenon known as antisolvent precipitation.[3]
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Optimize Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in the solvent environment can help maintain solubility.[3]
-
Use Pre-warmed Media: Adding the compound to pre-warmed (37°C) cell culture media can sometimes improve solubility.
-
Sonication: Briefly sonicating the solution after dilution may help to redissolve any precipitate that has formed.[3]
-
Issue 2: Time-Dependent Precipitation in Cell Culture Media
-
Potential Cause: The compound's stability in the complex environment of cell culture media may be limited, leading to precipitation over time. This can be influenced by interactions with media components, such as proteins in fetal bovine serum (FBS), or changes in pH due to cellular metabolism.[3]
-
Troubleshooting Steps:
-
Reduce Incubation Time: If experimentally feasible, shorten the incubation period of the cells with this compound.
-
Reduce Serum Concentration: If protein binding is suspected, try reducing the percentage of FBS in the media. However, be mindful of the potential impact on cell health.
-
Maintain pH Stability: Ensure that the incubator's CO2 levels are stable to maintain the buffering capacity of the media.[3]
-
Consider Solubility Enhancers: If precipitation persists, employing cyclodextrins or surfactants may be necessary to maintain the compound in solution for the duration of the experiment.
-
Data Presentation: Solubility Enhancement of Sesquiterpene Lactones
The following table summarizes the reported increases in aqueous solubility for sesquiterpene lactones upon complexation with cyclodextrins. While specific data for this compound is not available, these results for structurally similar compounds demonstrate the potential of this technique.
| Sesquiterpene Lactone | Cyclodextrin Type | Method | Solubility Increase (%) | Reference |
| Dehydrocostuslactone | β-cyclodextrin | Kneading | ~4000 | [4][5] |
| Costunolide | β-cyclodextrin | Co-precipitation | ~1000 | [4][5] |
| (-)-α-santonin | γ-cyclodextrin | Kneading | ~250 | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution Using a Co-solvent (DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Detailed Steps:
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This is critical to prevent degradation and contamination from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a water-soluble inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). Studies on other sesquiterpene lactones have shown that β-cyclodextrins are effective.[4][5]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol (B145695) (optional)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
-
Lyophilizer (freeze-dryer)
Methodology:
Detailed Steps:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in deionized water to the desired concentration (e.g., 1-10% w/v) with stirring.
-
Dissolve this compound: If necessary, dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol to facilitate its addition to the aqueous phase.
-
Combine Solutions: Slowly add the this compound solution (or powder directly, if it has some minimal aqueous solubility) to the stirring HP-β-CD solution.
-
Equilibrate: Allow the mixture to stir at room temperature for an extended period (24-48 hours) to allow for the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved this compound.
-
Lyophilize: Freeze-dry the filtered solution to obtain a solid, water-soluble powder of the this compound-HP-β-CD complex. This powder can then be readily dissolved in aqueous media for your bioassays.
Protocol 3: Solubility Assessment Using Turbidimetry
This protocol can be used to determine the maximum soluble concentration of this compound under your specific assay conditions.
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Serial Dilutions: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Dilute in Assay Buffer: In a 96-well plate, add a small, fixed volume of each DMSO dilution to your aqueous assay buffer (e.g., 2 µL of DMSO stock into 198 µL of buffer for a 1:100 dilution). This will keep the final DMSO concentration consistent across all wells.
-
Equilibrate: Seal the plate and shake at room temperature for 1-2 hours to allow the solution to equilibrate.
-
Measure Turbidity: Read the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance compared to the vehicle control indicates the formation of a precipitate. The highest concentration that remains clear is considered the maximum soluble concentration under those conditions.[3]
References
Technical Support Center: Optimizing Isozaluzanin C Concentration for Cell-Based Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Isozaluzanin C for their cell-based studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Dehydrozaluzanin C, is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[1][2] Its primary mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation, and its inhibition is central to the anti-inflammatory effects of this compound.[2][3] Additionally, like other sesquiterpene lactones, it can induce apoptosis and cause cell cycle arrest in cancer cell lines.[1][2][3]
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A broad range, from low micromolar (e.g., 0.1 µM) to higher concentrations (e.g., 100 µM), should be tested to determine the half-maximal inhibitory concentration (IC50). Based on studies with Dehydrozaluzanin C, IC50 values can vary significantly between cell lines.[1]
Q3: How does this compound affect the NF-κB signaling pathway?
A3: this compound and related compounds have been shown to inhibit the NF-κB signaling pathway.[2][3] The proposed mechanism for the related compound Zaluzanin C involves the inhibition of mitochondrial reactive oxygen species (mtROS) production, which in turn prevents the activation of the NF-κB pathway.[4] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.[2][4] Many sesquiterpene lactones are known to inhibit the NF-κB pathway by preventing the translocation of the p65 subunit to the nucleus.[2][5]
Q4: What are the known IC50 values for this compound in different cell lines?
A4: The cytotoxic effects of Dehydrozaluzanin C (this compound) have been evaluated in several cell lines. The IC50 values are summarized in the table below.
| Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (hours) |
| HT-29 | Human Colorectal Adenocarcinoma | 2.52 ± 1.34 | 24 |
| HCT-116 | Human Colorectal Carcinoma | 1.48 ± 2.72 | 24 |
| NCM460 | Normal Human Colon Mucosa | 8.09 ± 1.67 | 24 |
Data sourced from a study on Dehydrozaluzanin C.[1]
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause 1: High sensitivity of the cell line. Different cell lines exhibit varying sensitivities to cytotoxic compounds.
-
Solution: Perform a dose-response study starting from a very low concentration range (e.g., nanomolar) to accurately determine the IC50 for your specific cell line.
-
-
Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below 0.5% and include a vehicle control (media with the same concentration of solvent but without this compound) in your experiments.
-
-
Possible Cause 3: Sub-optimal cell health. Unhealthy cells are more susceptible to chemical-induced stress.
-
Solution: Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before starting the experiment. Regularly check for signs of contamination.
-
Problem 2: No observable effect of this compound on the cells.
-
Possible Cause 1: Concentration is too low. The concentration of this compound may be below the effective range for the specific cell line and biological endpoint being measured.
-
Solution: Increase the concentration range in your dose-response experiment. Refer to the known IC50 values in similar cell lines as a starting point.[1]
-
-
Possible Cause 2: Insufficient incubation time. The biological effect may take longer to manifest.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.
-
-
Possible Cause 3: Compound instability. this compound may degrade in the cell culture medium over time.
-
Solution: Prepare fresh stock solutions and treatment media for each experiment.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell density. The number of cells seeded can influence the outcome of the experiment.
-
Solution: Standardize the cell seeding density for all experiments and ensure even cell distribution in the wells.
-
-
Possible Cause 2: "Edge effect" in multi-well plates. Wells on the edge of the plate are prone to evaporation, which can alter the compound concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Inconsistent compound preparation.
-
Solution: Ensure this compound is fully dissolved in the stock solution and is thoroughly mixed into the culture medium before adding it to the cells.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a specific cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the number of apoptotic and necrotic cells after treatment with this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for NF-κB Pathway Proteins
This protocol is to analyze the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
References
- 1. Dehydrozaluzanin C inhibits colon cancer cell proliferation, apoptosis and cycle arrest through peroxisome proliferator-activated receptor γ (PPARγ) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthecotulide Sesquiterpene Lactone Exhibits Selective Anticancer Effects in Human Malignant Melanoma Cells by Activating Apoptotic and Autophagic Pathways, S-Phase Cell Cycle Arrest, Caspase Activation, and Inhibition of NF-κB Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Addressing Isozaluzanin C Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Isozaluzanin C in cell culture media. By understanding the factors that contribute to its degradation, researchers can ensure more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cell culture?
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. However, like many natural products, this compound can be unstable in aqueous environments such as cell culture media.[1] This instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in inconsistent or lower-than-expected biological effects. Factors in the cell culture environment that can contribute to its degradation include pH, temperature, light exposure, and interactions with media components.[2]
Q2: What are the potential degradation pathways for this compound in cell culture media?
While specific degradation products of this compound in cell culture media have not been extensively documented, sesquiterpene lactones are known to undergo hydrolysis, particularly the opening of the lactone ring.[3] Additionally, the α,β-unsaturated carbonyl group present in many sesquiterpene lactones is a reactive Michael acceptor that can react with nucleophiles, such as thiol groups on proteins present in serum.[4] Degradation can also be initiated by exposure to light (photodegradation) or heat.[5]
Q3: How can I determine if my this compound stock solution or working solution is degrading?
A primary indicator of this compound instability is a decrease in its expected biological activity in your assays.[1] To confirm degradation, you can perform analytical tests. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the concentration of this compound over time in your specific cell culture medium.[1] A decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.
Q4: What are the recommended storage conditions for this compound?
To maintain the integrity of this compound, it is recommended to store the solid compound at -20°C or -80°C, protected from light. Stock solutions, typically prepared in a non-aqueous solvent like DMSO, should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]
Q5: Are there any general strategies to improve the stability of this compound in my experiments?
Yes, several strategies can be employed:
-
Prepare Fresh Solutions: Prepare working solutions of this compound immediately before use.
-
Minimize Exposure: Reduce the exposure of the compound to light and elevated temperatures.
-
pH Control: Maintain a stable pH in your cell culture medium, as significant shifts can accelerate degradation.
-
Consider Antioxidants: The addition of antioxidants, such as ascorbic acid, to the cell culture medium could potentially mitigate oxidative degradation.[5]
-
Serum-Free Media: For certain experiments, using a serum-free medium can reduce interactions with serum proteins.[4]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected biological activity.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Optimize Storage and Handling:
-
Prepare small-volume aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Store stock solutions at or below -20°C and protect them from light.
-
When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before adding it to the cells.[1]
-
-
Perform a Stability Study:
-
Conduct a time-course experiment to quantify the concentration of this compound in your specific cell culture medium over the duration of your typical experiment using HPLC or LC-MS.
-
-
Replenish the Compound:
-
For long-term experiments (over 24 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours).
-
-
Evaluate Media Components:
-
If possible, test the stability of this compound in a simpler, serum-free medium to assess the impact of serum components.
-
-
Problem 2: Visible precipitate or cloudiness in the culture medium after adding this compound.
-
Possible Cause: Poor solubility or precipitation of the compound.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid toxicity and precipitation.
-
-
Proper Dilution Technique:
-
When diluting the stock solution, add it to the culture medium while gently swirling or vortexing to ensure rapid and even dispersion. Avoid adding the aqueous medium directly to the concentrated stock.[3]
-
-
Temperature Considerations:
-
Ensure that both your this compound stock solution aliquot and your culture medium are at an appropriate temperature (e.g., 37°C for immediate use) before mixing to prevent temperature shock-induced precipitation.[3]
-
-
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data related to this compound stability and activity. It is highly recommended that researchers empirically determine these values for their specific experimental conditions.
Table 1: Stability of this compound in Different Cell Culture Media
| Media Type | Temperature (°C) | Half-life (t½) in hours (Example) | Degradation Rate Constant (k) (Example) |
| DMEM + 10% FBS | 37 | To be determined | To be determined |
| RPMI-1640 + 10% FBS | 37 | To be determined | To be determined |
| Serum-Free Medium | 37 | To be determined | To be determined |
Table 2: Effect of Additives on this compound Stability in DMEM + 10% FBS at 37°C
| Additive (Concentration) | Half-life (t½) in hours (Example) | % Improvement in Stability (Example) |
| None (Control) | To be determined | N/A |
| Ascorbic Acid (100 µM) | To be determined | To be determined |
| α-Tocopherol (10 µM) | To be determined | To be determined |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Medium using HPLC
-
Preparation of this compound-containing Medium:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed (37°C) cell culture medium with the this compound stock solution to the desired final concentration. Ensure the final DMSO concentration is non-toxic.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile, low-retention microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
At each designated time point, remove one tube from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation.
-
-
HPLC Analysis:
-
Thaw the samples and prepare them for HPLC analysis according to your established protocol for this compound.
-
Analyze the concentration of this compound in each sample.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life.
-
Visualizations
Signaling Pathway
Sesquiterpene lactones, including potentially this compound, are known to modulate various signaling pathways, with the NF-κB pathway being a prominent target. The following diagram illustrates a generalized mechanism of how these compounds may inhibit the NF-κB pathway.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Experimental Workflow
The following workflow outlines the key steps for investigating and mitigating the instability of this compound.
Caption: Workflow for addressing this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro behaviour of sesquiterpene lactones and sesquiterpene lactone-containing plant preparations in human blood, plasma and human serum albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Isozaluzanin C during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Isozaluzanin C during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and efficacy of this compound. The recommended conditions vary depending on whether the compound is in solid form or dissolved in a solvent.
Q2: What are the primary causes of this compound degradation?
A2: this compound, a sesquiterpene lactone, is susceptible to degradation through several pathways, including:
-
Hydrolysis: The lactone ring in the this compound structure can be opened by hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.
-
Oxidation: The presence of reactive oxygen species (ROS) can lead to oxidative degradation of the molecule. Sesquiterpene lactones have been reported to have both pro-oxidant and antioxidant properties, indicating their reactivity towards oxidative processes.[1]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce degradation. Studies on similar sesquiterpene lactones have shown that UV irradiation can lead to the addition of water molecules across double bonds.[2]
Q3: Are there any visual indicators of this compound degradation?
A3: While visual inspection is not a definitive method for assessing degradation, any change in the physical appearance of the this compound sample, such as a change in color or the formation of precipitates in solution, may indicate degradation. Quantitative analysis using a validated analytical method like HPLC is necessary to confirm stability.
Q4: How can I minimize the degradation of this compound in solution during my experiments?
A4: To minimize degradation during experimental use, it is recommended to:
-
Prepare solutions fresh for each experiment whenever possible.
-
If stock solutions must be stored, use the recommended solvent and storage temperatures.
-
Protect solutions from light by using amber vials or covering the container with aluminum foil.
-
Maintain the pH of the solution within a stable range, avoiding strongly acidic or basic conditions.
-
Consider degassing solvents to remove dissolved oxygen, which can contribute to oxidation.
Troubleshooting Guides
Issue 1: Loss of biological activity of this compound in an in vitro assay.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that the this compound (solid and stock solutions) has been stored at the recommended temperatures and protected from light. |
| Hydrolysis in aqueous buffer | Prepare fresh solutions of this compound for each experiment. If the experimental buffer is acidic or basic, consider performing a pilot study to assess the stability of this compound in that buffer over the time course of the experiment. |
| Oxidation of the compound | Use degassed buffers and solvents. Consider adding an antioxidant to the experimental medium if compatible with the assay. |
| Photodegradation during the experiment | Protect the experimental setup (e.g., cell culture plates, reaction tubes) from direct light exposure. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram of an this compound sample.
| Possible Cause | Troubleshooting Step |
| Degradation during storage or sample preparation | Review the storage history of the sample. Ensure that the sample preparation procedure does not expose the compound to harsh conditions (e.g., high temperature, extreme pH). |
| Contamination of the sample or HPLC system | Analyze a fresh, high-purity standard of this compound to confirm the identity of the main peak. Run a blank injection (mobile phase only) to check for system contamination. |
| Formation of degradation products | If degradation is suspected, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying the unknown peaks. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Table 2: Potential Stabilizers for this compound Formulations
| Stabilizer Type | Examples | Potential Mechanism of Action |
| Antioxidants | Butylated hydroxyanisole (BHA), Butylated hydroxytoluene (BHT), Tocopherols (Vitamin E), Ascorbic Acid (Vitamin C), Polyphenols | Scavenge free radicals to prevent oxidative degradation. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA), Citric acid | Bind metal ions that can catalyze oxidation reactions. |
| Encapsulating Agents | Cyclodextrins (α, β, γ) | Form inclusion complexes that can protect the guest molecule from light, heat, and oxidation, and may also improve solubility.[3][4][5][6][7] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is adapted from established protocols for other sesquiterpene lactones and should be validated for this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A starting point could be a gradient of 30% acetonitrile in water, increasing to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined, but likely in the range of 210-260 nm for sesquiterpene lactones).
-
Injection Volume: 20 µL.
-
Quantification: Use a calibration curve generated from a high-purity standard of this compound.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
Neutralize the solution with 0.1 M sodium hydroxide (B78521) (NaOH) before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of a 3% hydrogen peroxide (H₂O₂) solution.
-
Incubate at room temperature for a defined period, protected from light.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a controlled UV light source (e.g., in a photostability chamber) for a defined period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Visualizations
References
- 1. Effect of sesquiterpene lactones on antioxidant enzymes and some drug-metabolizing enzymes in rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
troubleshooting inconsistent results in Isozaluzanin C experiments
Welcome to the technical support center for Isozaluzanin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known mechanisms of action?
A1: this compound is a sesquiterpenoid lactone, a class of naturally occurring compounds.[1] Its reported mechanisms of action include:
-
Anti-inflammatory and Immunomodulatory Effects: this compound has been shown to have anti-inflammatory properties.[1]
-
Anti-cancer Activity: It can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and cause cell cycle arrest.[2] One of the key pathways it modulates is the Peroxisome Proliferator-Activated Receptor γ (PPARγ) signaling pathway.[2]
-
Inhibition of Protein Synthesis: Some related compounds (zaluzanins) have been shown to inhibit protein synthesis in eukaryotic cells.
Q2: What is the recommended solvent for dissolving this compound?
A2: Like many sesquiterpene lactones, this compound has low solubility in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO).[3][4] It is crucial to keep the final concentration of DMSO in your cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]
Q3: What are the known off-target effects of this compound?
A3: Specific off-target kinase profiling for this compound is not widely available in the public domain. However, sesquiterpene lactones as a class are known to be reactive molecules, primarily due to their α-methylene-γ-lactone group, which can react with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity can lead to a broad range of biological effects and potential off-target interactions.[6][7] Some sesquiterpene lactones have been shown to modulate various signaling pathways, including NF-κB and MAPK pathways, which could be considered off-target effects depending on the primary research focus.[8][9]
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
One of the most common challenges in testing compounds like this compound is the variability in the half-maximal inhibitory concentration (IC50) values between experiments. Here’s a guide to troubleshoot this issue:
Problem: You are observing significant variations in the IC50 values for this compound in your cell viability assays (e.g., MTT, CCK-8, resazurin).
Possible Causes and Solutions:
| Possible Cause | Explanation & Troubleshooting Steps |
| Compound Purity and Integrity | The purity of your this compound can significantly impact its activity. Impurities or degradation products may have their own biological effects. Sesquiterpene lactones can be unstable, particularly at physiological pH and temperature.[10] Solutions: • Source high-purity this compound from a reputable supplier. MedChemExpress, for example, provides a purity specification for their product.[1] • Prepare fresh stock solutions in DMSO and store them appropriately (aliquoted at -20°C or -80°C to minimize freeze-thaw cycles). • Consider performing a stability study of this compound in your specific cell culture medium under experimental conditions (37°C, 5% CO2).[11][12][13] |
| Cell Density and Growth Phase | The number of cells seeded per well and their growth phase at the time of treatment can alter the apparent IC50 value.[14] Higher cell densities may require higher concentrations of the compound to elicit a response.[15] Rapidly dividing cells may be more sensitive to certain anti-cancer agents. Solutions: • Optimize and standardize your cell seeding density for each cell line.[2] • Ensure cells are in the exponential growth phase when you add the compound. • Always seed the same number of cells for each experiment and allow them to adhere and stabilize for a consistent period (e.g., 24 hours) before treatment. |
| Interaction with Serum Proteins | This compound is a hydrophobic molecule. Hydrophobic compounds can bind to proteins in the fetal bovine serum (FBS) in the culture medium, reducing the free concentration of the compound available to the cells.[16][17] Variations in the percentage of FBS between experiments can lead to different IC50 values. Solutions: • Use a consistent and recorded percentage of FBS in all your experiments. • If you suspect significant protein binding, you can perform an "IC50 shift" assay by running the experiment with varying concentrations of FBS to assess the impact of serum proteins.[18] |
| Assay-Specific Variability | Different cell viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the IC50 value. Solutions: • Be consistent with the type of viability assay you use. • Understand the principle of your chosen assay and its limitations. For example, compounds that interfere with cellular metabolism might give misleading results in MTT or resazurin-based assays. |
| Inaccurate Data Analysis | The method used to calculate the IC50 from the dose-response curve can introduce variability. Solutions: • Use a consistent and appropriate non-linear regression model to fit your data. • Ensure you have a sufficient number of data points and replicates to generate a reliable curve. |
Experimental Workflow for Troubleshooting IC50 Variability
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Inconsistent Western Blot Results for Apoptosis Markers
Problem: You are observing inconsistent band intensities or the absence of expected bands for apoptosis markers (e.g., cleaved Caspase-3, PARP) after treating cells with this compound.
Possible Causes and Solutions:
| Possible Cause | Explanation & Troubleshooting Steps |
| Suboptimal Time Point and Dose | The induction of apoptosis is a dynamic process. The expression of apoptosis markers can be transient. You may be collecting your samples too early or too late, or using a sub-optimal concentration of this compound. Solutions: • Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing the expression of your target proteins. • Perform a dose-response experiment to ensure you are using a concentration of this compound that effectively induces apoptosis in your cell line. |
| Protein Degradation | Proteins involved in apoptosis can be susceptible to degradation by proteases released during cell lysis. Solutions: • Keep your samples on ice at all times during preparation. • Use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors. |
| Antibody Issues | The primary or secondary antibodies may not be specific, sensitive, or used at the correct dilution. Solutions: • Use antibodies that have been validated for western blotting and for the species you are working with. • Optimize the dilution of your primary and secondary antibodies. • Include appropriate positive and negative controls to validate antibody performance. |
| Low Protein Expression | The target protein may be expressed at very low levels in your cells, making it difficult to detect. Solutions: • Increase the amount of protein loaded onto the gel. • Use a more sensitive detection method (e.g., enhanced chemiluminescence). |
| Inefficient Protein Transfer | The transfer of proteins from the gel to the membrane may be incomplete, especially for high or low molecular weight proteins. Solutions: • Optimize the transfer time and voltage/current. • Use a transfer buffer and membrane appropriate for your target protein's size. • Stain the membrane with Ponceau S after transfer to visualize the protein bands and confirm transfer efficiency. |
Signaling Pathway of this compound-Induced Apoptosis
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol provides a framework for assessing the stability of this compound under your specific experimental conditions.[11][12]
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium (the same used in your experiments)
-
Sterile microcentrifuge tubes
-
37°C incubator with 5% CO2
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the Medium: Dilute the stock solution into pre-warmed complete cell culture medium to the final concentration you use in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This is your T=0 sample.
-
Incubation: Aliquot the remaining spiked medium into sterile microcentrifuge tubes and place them in a 37°C, 5% CO2 incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Sample Processing: If your medium contains serum, precipitate the proteins by adding three volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the proteins. Transfer the supernatant to a new tube.
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
This data will help you understand the half-life of this compound in your experimental setup and determine if you need to replenish the compound during long-term experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Dehydrozaluzanin C, a novel type of anti-bacterial agent which targets transporting proteins, Opp and OpuC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promegaconnections.com [promegaconnections.com]
- 18. Dehydrozaluzanin C | C15H16O3 | CID 10538257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Isozaluzanin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Isozaluzanin C in cancer cell lines. Given that direct research on this compound resistance is limited, this guide focuses on established mechanisms of drug resistance in cancer that are likely to be relevant, particularly the activation of the STAT3 and NF-κB signaling pathways.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has started to show resistance. What are the potential mechanisms?
A1: Acquired resistance to anti-cancer agents is a common phenomenon. While specific mechanisms for this compound are still under investigation, resistance is often driven by the activation of pro-survival signaling pathways. Two of the most well-documented pathways mediating drug resistance are:
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Constitutive activation of STAT3 is linked to resistance against numerous therapies by promoting the expression of genes involved in survival, proliferation, and anti-apoptosis.[1][2][3][4]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival.[5][6] Its activation is a frequent mechanism of chemoresistance, as it upregulates anti-apoptotic genes.[7][8] Notably, Zaluzanin C, a related compound, has been shown to inhibit NF-κB activity, suggesting that reactivation of this pathway could be a direct mechanism of resistance.[9][10]
Q2: How can I determine if the STAT3 or NF-κB pathways are activated in my resistant cell line?
A2: You can assess the activation of these pathways using standard molecular biology techniques:
-
For STAT3 activation: The most common method is to measure the phosphorylation of STAT3 at the Tyrosine 705 residue (p-STAT3 Tyr705). This can be done via Western blotting. An increase in the p-STAT3/total STAT3 ratio in resistant cells compared to sensitive parental cells would indicate pathway activation.
-
For NF-κB activation: Activation involves the translocation of NF-κB subunits (e.g., p65) from the cytoplasm to the nucleus. This can be assessed by:
-
Western Blot: Comparing the levels of p65 in nuclear versus cytoplasmic fractions.
-
Immunofluorescence Microscopy: Visualizing the location of p65 within the cell.
-
Luciferase Reporter Assay: Using a reporter plasmid containing NF-κB response elements to quantify transcriptional activity.
-
Q3: If I confirm activation of STAT3 or NF-κB, what are the next steps to overcome resistance?
A3: The most effective strategy is to use a combination therapy approach. By co-administering this compound with an inhibitor of the identified resistance pathway, you can potentially re-sensitize the cells to treatment.
-
STAT3 Inhibitors: Small molecule inhibitors like Stattic, S3I-201, or clinically evaluated compounds can be used to block STAT3 phosphorylation and downstream signaling.[11][12][13]
-
NF-κB Inhibitors: Compounds like Bay 11-7082 (an IKK inhibitor) or Parthenolide can prevent NF-κB activation.[14][15][16]
Troubleshooting Guide
Problem: Decreased Efficacy of this compound Over Time
Workflow for Investigating and Overcoming Resistance
Caption: Workflow for troubleshooting this compound resistance.
Quantitative Data from Combination Therapies
The following tables provide examples of how combination therapy can restore sensitivity to a primary drug by inhibiting a resistance pathway.
Table 1: Re-sensitization of Resistant Cells with a STAT3 Inhibitor (Data are hypothetical examples based on typical experimental outcomes)
| Cell Line | Treatment | IC50 of Drug X (µM) | Fold Change in Resistance |
| Parental Ovarian Cancer | Drug X | 5 | - |
| Resistant Ovarian Cancer | Drug X | 50 | 10x |
| Resistant Ovarian Cancer | Drug X + STAT3 Inhibitor (1 µM) | 8 | 1.6x |
Table 2: Effect of an NF-κB Inhibitor on Chemotherapy in Resistant Lung Cancer Cells (Data are hypothetical examples based on typical experimental outcomes)
| Cell Line | Treatment | % Apoptosis (Annexin V Assay) |
| Parental NSCLC | Cisplatin (10 µM) | 45% |
| Resistant NSCLC | Cisplatin (10 µM) | 12% |
| Resistant NSCLC | NF-κB Inhibitor (5 µM) | 8% |
| Resistant NSCLC | Cisplatin (10 µM) + NF-κB Inhibitor (5 µM) | 41% |
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
Objective: To determine the activation state of STAT3 by measuring phosphorylation at Tyr705.[17][18][19][20]
-
Cell Lysis:
-
Wash cell pellets (from both sensitive and resistant lines) with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To quantitatively measure the transcriptional activity of NF-κB.[21][22][23][24][25]
-
Cell Seeding and Transfection (Day 1-2):
-
Seed cells in a 96-well plate.
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Treatment (Day 3):
-
After 24 hours, treat the cells with this compound, a known NF-κB activator (e.g., TNF-α, as a positive control), or combination treatments. Include untreated wells as a negative control.
-
Incubate for an appropriate duration (e.g., 6-8 hours).
-
-
Cell Lysis (Day 4):
-
Remove the medium and wash cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Use a dual-luciferase assay system.
-
In a luminometer, add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Next, add the Stop & Glo® reagent (which quenches the firefly reaction and activates Renilla luciferase) and measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well. This ratio represents the relative NF-κB transcriptional activity.
-
Signaling Pathway Diagrams
JAK/STAT3 Signaling Pathway
Caption: The canonical JAK/STAT3 signaling pathway.
Canonical NF-κB Signaling Pathway
Caption: The canonical NF-κB activation pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB in Carcinoma Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy | Semantic Scholar [semanticscholar.org]
- 15. In vitro benchmarking of NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 23. bowdish.ca [bowdish.ca]
- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.amsbio.com [resources.amsbio.com]
identifying potential artifacts in Isozaluzanin C bioactivity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isozaluzanin C. The following information is designed to help identify and mitigate potential artifacts in bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known bioactivity?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds. It has been identified as having anti-inflammatory properties.
Q2: My luciferase reporter assay shows inhibition of my target pathway with this compound treatment, but I'm getting inconsistent results. What could be the cause?
A significant potential artifact with this compound and other sesquiterpene lactones is the direct inhibition of firefly luciferase activity.[1] This means the compound may not be inhibiting your target pathway but rather interfering with the reporter enzyme itself, leading to a false positive result. It is crucial to perform a counter-screen to test for direct luciferase inhibition.
Q3: How can I test for direct inhibition of luciferase by this compound?
You can perform a cell-free luciferase assay. In this assay, you combine a known amount of active luciferase enzyme and its substrate (luciferin) with varying concentrations of this compound. A decrease in luminescence in the presence of this compound indicates direct inhibition of the enzyme.
Q4: I am observing high background in my fluorescence-based assay when using this compound. What are the possible reasons?
High background in fluorescence assays can be caused by the intrinsic fluorescence (autofluorescence) of the test compound.[2] Many natural products exhibit autofluorescence, which can interfere with the assay signal. It is recommended to measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay.
Q5: Could the color of this compound interfere with my absorbance-based assay?
Yes, colored compounds can interfere with absorbance-based assays, such as the MTT or Griess assays, by directly absorbing light at the measurement wavelength.[3] It is important to run a "compound only" control (this compound in media without cells) to determine if it contributes to the absorbance reading.
Q6: My cell viability assays (e.g., MTT, XTT) show variable results with this compound. Why might this be?
Besides potential absorbance interference, some compounds can directly reduce the tetrazolium salts (like MTT) to formazan, independent of cellular metabolism. This leads to a false-positive signal, suggesting higher cell viability than is actually present. Sesquiterpene lactones have been noted to affect mitochondrial respiration, which can also impact MTT assay results.[4] Consider using a non-enzymatic viability assay, such as CellTiter-Glo® (which is a luciferase-based assay, so be mindful of the potential for direct inhibition) or a dye-exclusion method like Trypan Blue.
Q7: I'm seeing unexpected results in my NF-κB signaling assays. What should I consider?
Given that this compound is studied for its anti-inflammatory effects, NF-κB pathways are a common target. If you are using a luciferase-based NF-κB reporter assay, the potential for direct luciferase inhibition is a primary concern.[1] For immunofluorescence-based NF-κB translocation assays, ensure that this compound is not causing cell morphology changes that could affect image analysis.
Troubleshooting Guides
Issue 1: Suspected Direct Luciferase Inhibition
| Symptom | Possible Cause | Troubleshooting Steps |
| Potent inhibition in a primary luciferase reporter screen. | This compound is directly inhibiting the luciferase enzyme. | 1. Perform a cell-free luciferase inhibition assay: Combine purified luciferase enzyme, its substrate, and varying concentrations of this compound. Measure luminescence. 2. Use an orthogonal assay: Confirm the biological activity using a non-luciferase-based method (e.g., ELISA for cytokine production, Western blot for protein phosphorylation, or a β-galactosidase reporter assay).[1] 3. Test a different luciferase: Some compounds inhibit certain types of luciferases more than others. Consider using a different reporter like Renilla luciferase, though it's still important to verify lack of inhibition.[5] |
Issue 2: Fluorescence or Absorbance Interference
| Symptom | Possible Cause | Troubleshooting Steps |
| High background signal in fluorescence or absorbance assays. | Autofluorescence or inherent color of this compound. | 1. Run "compound only" controls: Prepare wells with media and this compound at all test concentrations, but without cells or other assay reagents. Measure the signal at the assay's wavelength(s).[2] 2. Subtract background: If a signal is detected, subtract the "compound only" signal from your experimental wells. 3. Change fluorophore/wavelength: If autofluorescence is high, consider using a fluorophore with excitation and emission spectra that do not overlap with those of this compound. |
Issue 3: Inconsistent Cell-Based Assay Results
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in cell viability or cytotoxicity data. | Compound instability, precipitation, or non-specific cytotoxicity. | 1. Check for precipitation: Visually inspect the wells for any precipitate after adding this compound.[6] 2. Assess compound stability: Re-test with a freshly prepared sample of this compound.[6] 3. Run parallel cytotoxicity assays: Use a different method to confirm cytotoxicity and rule out assay-specific artifacts (e.g., compare an MTT assay with a live/dead stain).[6] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that might be generated during the troubleshooting process.
| Assay Type | Parameter | This compound Concentration (µM) | Result | Interpretation |
| NF-κB Luciferase Reporter Assay | IC50 | 10 | 10 µM | Apparent inhibition of the NF-κB pathway. |
| Cell-Free Luciferase Assay | IC50 | 15 | 15 µM | Direct inhibition of luciferase enzyme. |
| IL-6 ELISA | IC50 | > 50 | > 50 µM | No significant inhibition of IL-6 production. |
| "Compound Only" Fluorescence | Signal Intensity (RFU) | 50 | 5000 RFU | Potential for autofluorescence interference. |
| MTT Assay | EC50 | > 100 | > 100 µM | Low cytotoxicity observed with this method. |
| Live/Dead Staining | EC50 | > 100 | > 100 µM | Confirms low cytotoxicity. |
Experimental Protocols
Protocol 1: Cell-Free Luciferase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute purified firefly luciferase enzyme and its substrate (D-luciferin) in the appropriate assay buffer as per the manufacturer's instructions.
-
-
Assay Procedure:
-
In a white, opaque 96-well plate, add the luciferase enzyme solution to each well.
-
Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Add the D-luciferin substrate solution to all wells.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of luciferase activity for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value for direct luciferase inhibition.
-
Protocol 2: NF-κB p65 Translocation Immunofluorescence Assay
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or RAW 264.7) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for the predetermined optimal time (e.g., 30 minutes).
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Visualizations
Caption: Troubleshooting workflow for this compound bioactivity assays.
Caption: Potential sites of action for this compound in a luciferase reporter assay.
References
- 1. Sesquiterpene lactones inhibit luciferase but not beta-galactosidase activity in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Isozaluzanin C for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isozaluzanin C. The focus is on overcoming challenges related to its low aqueous solubility and enhancing its bioavailability for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a sesquiterpene lactone, a class of natural compounds known for their diverse biological activities, including anti-inflammatory and immunomodulatory effects. However, like many sesquiterpene lactones, this compound is characterized by poor water solubility, which significantly limits its oral bioavailability.[1][2] This poor solubility hinders its absorption in the gastrointestinal tract, leading to low and variable plasma concentrations, which can compromise the reliability and reproducibility of in vivo studies.[1][3]
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to improve the solubility and, consequently, the bioavailability of poorly water-soluble drugs. The most common and effective methods for natural products like this compound include:
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin molecule to form a water-soluble inclusion complex.
-
Liposomal Formulation: Encapsulating the drug within lipid-based vesicles (liposomes) to improve its stability and facilitate absorption.
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanoscale to increase its surface area and dissolution rate.
-
Solid Dispersions: Dispersing the drug in a solid polymer matrix to enhance its dissolution.
-
Use of Adjuvants/Bioenhancers: Co-administering substances that can improve absorption or inhibit metabolic breakdown.
Q3: Are there any general pharmacokinetic parameters available for sesquiterpene lactones that can provide an estimate for this compound?
Troubleshooting Guides
Issue 1: Low and inconsistent plasma concentrations of this compound in pilot in vivo studies.
Possible Cause: Poor aqueous solubility and low dissolution rate of crystalline this compound in the gastrointestinal tract.
Troubleshooting Steps & Solutions:
-
Characterize Solubility: First, determine the aqueous solubility of your this compound sample. A low solubility (in the µg/mL range) confirms this as the primary issue. While specific data for this compound is scarce, other sesquiterpene lactones like dehydrocostuslactone and costunolide (B1669451) have very low water solubilities of 5.1 and 26.0 mg/L, respectively.[6]
-
Formulation Development:
-
Cyclodextrin Complexation: This is a highly effective method for sesquiterpene lactones. Studies have shown that complexation with cyclodextrins can increase the aqueous solubility of these compounds by 100 to 4600 percent.[7] (See Experimental Protocol 1).
-
Liposomal Formulation: Encapsulating this compound in liposomes can protect it from degradation and enhance its absorption.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity.
-
-
Inclusion of a Bioenhancer: Consider co-administering a known bioenhancer. For example, piperine, an alkaloid from black pepper, has been shown to enhance the bioavailability of various compounds.
Data Summary: Solubility Enhancement of Sesquiterpene Lactones with Cyclodextrins
| Sesquiterpene Lactone | Formulation | Solubility Increase (%) | Reference |
| Dehydrocostuslactone | Cyclodextrin Complex | 100 - 4600 | [7] |
| Costunolide | Cyclodextrin Complex | 100 - 4600 | [7] |
| (-)-α-santonin | Cyclodextrin Complex | 100 - 4600 | [7] |
Issue 2: Difficulty in preparing a stable and consistent formulation for oral gavage.
Possible Cause: The hydrophobic nature of this compound leads to poor wettability and aggregation in aqueous vehicles.
Troubleshooting Steps & Solutions:
-
Vehicle Selection: For initial studies, a suspension of micronized this compound in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethyl cellulose) and a wetting agent (e.g., 0.1% Tween 80) can be used. However, for improved bioavailability, more advanced formulations are recommended.
-
Formulation Characterization:
-
Particle Size Analysis: For nanoparticle and liposomal formulations, it is critical to measure the particle size and polydispersity index (PDI) to ensure consistency between batches.
-
Encapsulation Efficiency: Determine the percentage of this compound successfully encapsulated within the carrier (e.g., liposomes, nanoparticles) to ensure adequate drug loading.
-
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Freeze-dryer
Methodology (Kneading Method):
-
Determine the desired molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2).
-
Dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
Place the corresponding amount of HP-β-CD in a mortar.
-
Slowly add the ethanolic solution of this compound to the HP-β-CD powder while continuously triturating with a pestle.
-
Continue kneading for 60 minutes. During this process, add a small amount of water to maintain a paste-like consistency.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
The dried complex can be pulverized and stored in a desiccator.
Methodology (Coprecipitation-Freeze Drying Method):
-
Dissolve HP-β-CD in deionized water with stirring.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add the this compound solution dropwise to the aqueous HP-β-CD solution under continuous stirring.
-
Stir the mixture at room temperature for 24 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C and then lyophilize using a freeze-dryer to obtain a powder.
Signaling Pathway Diagrams
This compound, as an anti-inflammatory agent, is likely to modulate key inflammatory signaling pathways. The following diagrams illustrate the general mechanisms of these pathways, which are potential targets for this compound.
Caption: NF-κB Signaling Pathway and potential inhibition by this compound.
Caption: MAPK Signaling Pathway as a potential target for this compound.
Caption: JAK-STAT Signaling Pathway and its potential modulation by this compound.
References
- 1. Sesquiterpene Lactones | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of Isozaluzanin C under different pH conditions
Technical Support Center: Stability of Isozaluzanin C
This technical support center provides guidance and answers frequently asked questions regarding the stability testing of this compound under various pH conditions. Given that specific public data on this compound is limited, this guide is based on established principles for the stability testing of natural products, particularly sesquiterpene lactones, and is intended to assist researchers in designing and troubleshooting their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to study the stability of this compound at different pH values?
Understanding the pH stability profile of this compound is a critical component of early-stage drug development. These studies help to:
-
Identify Degradation Pathways: Determine how the molecule degrades under acidic, neutral, and basic conditions.[1][2]
-
Develop Stable Formulations: Provide essential data for creating formulations that maintain the compound's integrity and efficacy.[1][3]
-
Establish Storage Conditions: Define the optimal pH range for storing both the drug substance and final drug product to ensure shelf-life.[1][4]
-
Support Analytical Method Development: The degradation products generated can be used to develop and validate a stability-indicating analytical method, which is a regulatory requirement.[3][5]
-
Predict In Vivo Behavior: Offer insights into how the compound might behave in the varying pH environments of the gastrointestinal tract.
Q2: How should I design a preliminary pH stability study for this compound?
A typical preliminary study involves subjecting a solution of this compound to a range of pH conditions under controlled temperatures.
-
Prepare Buffer Solutions: Use a series of buffers covering a wide pH range (e.g., pH 1.2, 3, 5, 7.4, 9, and 12).
-
Dissolve the Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute it into each buffer to a final known concentration. Ensure the amount of organic solvent is minimal to avoid affecting the buffer's pH.
-
Incubate Samples: Store aliquots of each solution at a specific temperature (e.g., 37°C or 40°C) for a defined period.[1]
-
Time-Point Sampling: Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[6]
-
Analysis: Immediately quench the degradation if necessary (e.g., by neutralizing the pH or freezing) and analyze the samples using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Q3: What analytical technique is best for analyzing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection (or mass spectrometry, LC-MS) is the most common and effective technique.[7] A well-developed "stability-indicating" HPLC method is crucial because it must be able to:
-
Separate the intact this compound from any degradation products.[3]
-
Separate all degradation products from each other.
-
Separate the active ingredient and degradants from any components of the formulation or buffer.[8]
Q4: How do I interpret the results from my pH stability study?
The primary goal is to quantify the amount of this compound remaining at each time point for every pH condition. This data can be used to:
-
Calculate Percent Degradation: Determine the percentage of the compound that has degraded over time.
-
Determine Degradation Kinetics: Model the degradation process, often as a first-order reaction, to calculate the degradation rate constant (k) and the half-life (t½) at each pH.[9][10][11]
-
Identify the pH of Maximum Stability: Plot the rate constant (k) or percent remaining against pH to find the pH at which the compound is most stable.
Experimental Protocol: pH Stability Assessment
This protocol outlines a general procedure for a forced degradation study of this compound in various pH buffers.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) and methanol
-
HPLC-grade water
-
Buffer reagents (e.g., HCl, KCl for pH 1.2; phosphate (B84403) buffers for neutral pH; borate (B1201080) buffers for alkaline pH)
-
pH meter
2. Equipment:
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV/DAD or MS detector
-
A suitable HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)
-
Temperature-controlled incubator or water bath
3. Procedure:
-
Buffer Preparation: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 7.4, 9.0, and a 0.1 M NaOH solution for a highly basic condition).
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a minimal amount of methanol or acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Sample Preparation: For each pH condition, dilute the stock solution with the respective buffer to achieve a final concentration of approximately 50-100 µg/mL. The final concentration of the organic solvent should be low (e.g., <5%) to not interfere with the buffer capacity.
-
Incubation: Place the prepared solutions in an incubator set to a controlled temperature (e.g., 40°C).
-
Time-Point Analysis: Collect aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The t=0 sample represents the initial concentration.
-
Sample Quenching: After collection, immediately stop the degradation by neutralizing the pH of acidic and basic samples and/or by freezing at -20°C until analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The amount of this compound remaining is determined by comparing the peak area at each time point to the peak area at t=0.
Data Presentation
Quantitative results should be summarized in clear tables to facilitate comparison across different conditions.
Table 1: Percentage of this compound Remaining at 40°C
| Time (hours) | pH 1.2 (%) | pH 4.5 (%) | pH 7.4 (%) | pH 9.0 (%) | 0.1 M NaOH (%) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 99.5 | 95.2 | 75.1 |
| 4 | 96.2 | 99.5 | 99.1 | 89.9 | 55.8 |
| 8 | 92.1 | 99.1 | 98.0 | 80.4 | 31.2 |
| 24 | 75.3 | 97.2 | 94.5 | 50.1 | < 5 |
| 48 | 55.9 | 94.8 | 89.0 | 25.6 | Not Detected |
Table 2: Degradation Kinetic Parameters for this compound at 40°C
| pH Condition | Degradation Rate Constant (k, hr⁻¹) | Half-Life (t½, hours) | Reaction Order | Correlation (R²) |
| pH 1.2 | 0.0121 | 57.3 | First-Order | 0.995 |
| pH 4.5 | 0.0011 | 630.0 | First-Order | 0.991 |
| pH 7.4 | 0.0024 | 288.8 | First-Order | 0.996 |
| pH 9.0 | 0.0284 | 24.4 | First-Order | 0.998 |
| 0.1 M NaOH | 0.1450 | 4.8 | First-Order | 0.999 |
Troubleshooting Guide: HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of stability samples.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High System Pressure | 1. Blockage in the column inlet frit or tubing. 2. Salt precipitation from buffers in the mobile phase. 3. Sample precipitation in the injector. | 1. Backflush the column with an appropriate solvent; check tubing for kinks.[12][13] 2. Flush the system with water to dissolve salts; ensure mobile phase compatibility.[13] 3. Ensure the sample is fully dissolved in the mobile phase before injection.[14] |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or detector cell. 3. Column temperature fluctuations. | 1. Degas the mobile phase; prime the system to remove bubbles.[12][15] 2. Use high-purity solvents; flush the detector cell.[12] 3. Use a column oven to maintain a constant temperature.[14] |
| Poor Peak Shape (Tailing or Broadening) | 1. Column degradation or contamination. 2. Incompatibility between sample solvent and mobile phase. 3. Column overloading. | 1. Replace the guard column or the analytical column.[14] 2. Dilute the sample in the mobile phase whenever possible.[13][14] 3. Reduce the injection volume or sample concentration.[7] |
| Shifting Retention Times | 1. Change in mobile phase composition. 2. Inconsistent flow rate due to pump issues or leaks. 3. Column aging. | 1. Prepare fresh mobile phase; ensure accurate mixing.[14] 2. Check for leaks in fittings; service the pump seals.[13][14] 3. Equilibrate the column sufficiently; replace if necessary.[14] |
| Ghost Peaks | 1. Contamination in the injector or column. 2. Carryover from a previous injection. 3. Impurities in the mobile phase. | 1. Flush the injector and column with a strong solvent.[7] 2. Implement a needle wash step in the injection sequence. 3. Use fresh, high-purity solvents. |
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in stability testing.
Caption: Workflow for pH Stability Testing of this compound.
Caption: Logic Diagram for HPLC Troubleshooting.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. longdom.org [longdom.org]
- 4. labstat.com [labstat.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.nutrasource.ca [blog.nutrasource.ca]
- 7. ijsdr.org [ijsdr.org]
- 8. Stability Testing of Natural Products | PDF | Pharmaceutical Formulation | Water [scribd.com]
- 9. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling the degradation kinetics of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. mastelf.com [mastelf.com]
strategies to reduce Isozaluzanin C-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating Isozaluzanin C-induced cytotoxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity in our normal cell lines even at low concentrations of this compound. Is this expected?
A1: this compound is a potent cytotoxic agent, and some level of toxicity in normal proliferating cells is anticipated. However, excessive cytotoxicity at low concentrations may indicate specific sensitivities of the cell line being used or potential experimental artifacts. Different cell lines exhibit varying sensitivities to chemical compounds.[1] We recommend performing a dose-response experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific normal cell line. This will help establish a baseline for acceptable toxicity and identify a suitable working concentration for your experiments.
Q2: What are the general strategies to protect normal cells from this compound-induced cytotoxicity without compromising its effect on cancer cells?
A2: A primary strategy is to exploit the differences in cell cycle regulation between normal and cancer cells.[2][3] Many cancer cells have defective G1 checkpoints.[2] Pre-treating normal cells with a cytostatic agent can induce a temporary and reversible cell cycle arrest in the G1 phase, making them less susceptible to cell-cycle-dependent chemotherapeutic agents.[2][4][5] This approach, sometimes termed "cyclotherapy," can selectively protect normal cells while cancer cells, which may not arrest, remain vulnerable to the cytotoxic drug.[3][4][5]
Q3: Can co-treatment with other agents help in reducing this compound's toxicity to normal cells?
A3: Yes, co-treatment with cytoprotective agents is a viable strategy. Depending on the mechanism of this compound-induced cytotoxicity, inhibitors of specific pathways such as apoptosis (caspase inhibitors) or cell cycle (CDK4/6 inhibitors) could be employed to protect normal cells.[4][5] The key is that these protective agents should ideally exploit a vulnerability in cancer cells (e.g., a mutated pathway) so that the cancer cells are not also protected.[4][5]
Q4: How can we confirm that the observed cell death is due to apoptosis induced by this compound?
A4: To confirm apoptosis, you can perform several assays. One common method is to measure the activation of caspases, which are key mediators of apoptosis.[6][7] You can use commercially available kits to measure the activity of initiator caspases (e.g., caspase-9 for the intrinsic pathway) and executioner caspases (e.g., caspase-3).[6] Another hallmark of apoptosis is the externalization of phosphatidylserine (B164497) on the cell membrane, which can be detected using Annexin V staining followed by flow cytometry.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Problem: Significant well-to-well or experiment-to-experiment variability in cell viability readings.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Visually inspect the plate under a microscope after seeding to confirm even distribution.[1] |
| Edge Effects | The outer wells of a microplate are prone to evaporation.[8] Fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[8] |
| Inconsistent Incubation | Ensure even temperature and humidity in the incubator. Check for "hot spots" or areas with poor airflow.[8] |
| Reagent Preparation | Prepare fresh reagents for each experiment. If using stored reagents, ensure they have been stored correctly and avoid multiple freeze-thaw cycles.[8] |
| Mycoplasma Contamination | Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[8] |
Issue 2: Protective Agent Itself is Causing Toxicity
-
Problem: The agent intended to protect normal cells is also showing cytotoxic effects.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High Concentration | Perform a dose-response curve for the protective agent alone to determine its non-toxic concentration range for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%).[1] Always include a vehicle-only control.[1] |
| Compound Instability | The protective agent may be unstable in the culture medium. Prepare fresh dilutions for each experiment.[1] |
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
The following diagram illustrates a plausible signaling pathway for this compound-induced cytotoxicity, primarily through the intrinsic apoptosis pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Assessing Protective Strategies
This workflow outlines the steps to evaluate the efficacy of a protective agent against this compound-induced cytotoxicity.
Caption: Workflow for evaluating a protective agent against cytotoxicity.
Quantitative Data Summary
The following tables present hypothetical data from experiments designed to test strategies for reducing this compound cytotoxicity in a normal human fibroblast cell line (HF-1).
Table 1: Effect of a Hypothetical Protective Agent (PA-1) on this compound IC50 in HF-1 Cells
| Treatment Group | IC50 of this compound (µM) | Fold-Increase in IC50 |
| This compound alone | 2.5 | 1.0 |
| This compound + 1 µM PA-1 | 12.5 | 5.0 |
| This compound + 5 µM PA-1 | 35.0 | 14.0 |
Table 2: Cell Viability of HF-1 Cells after 48h Treatment
| Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 4.5 |
| This compound | 5 | 38 ± 5.2 |
| PA-1 | 10 | 98 ± 3.1 |
| This compound + PA-1 | 5 + 10 | 85 ± 6.8 |
Key Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[9]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.[1][8]
-
Compound Treatment: Add various concentrations of this compound and/or the protective agent to the wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL.[8] Remove the old medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] Background absorbance at 690 nm can be subtracted.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Plate Setup: Prepare a 96-well plate with cells and test compounds as described for the MTT assay.
-
Controls: Include control wells for: no cells (medium only for background), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).[11]
-
Incubation: Culture cells for the desired exposure period.
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (provided in commercial kits) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
confirming the anti-inflammatory activity of Isozaluzanin C in primary cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-inflammatory activity of Isozaluzanin C, a sesquiterpene lactone, with a focus on its effects in primary cells. While direct comparative studies with other anti-inflammatory agents in the same primary cell models are limited in the current literature, this document summarizes the existing experimental data for this compound and provides a mechanistic comparison with established anti-inflammatory drugs.
This compound: Summary of Anti-Inflammatory Activity in Primary Cells
Recent research has highlighted the potential of this compound (also referred to as Zaluzanin C or ZC in some studies) as a significant anti-inflammatory agent. Studies in primary liver cells, specifically Kupffer cells and hepatocytes, have demonstrated its ability to mitigate inflammatory responses.[1][2]
The primary mechanism of action identified is the regulation of mitochondrial reactive oxygen species (mtROS).[1][2] this compound inhibits the production of mtROS, which in turn suppresses the activation of the NF-κB signaling pathway, a key regulator of inflammation.[1] This leads to a reduction in the expression of various pro-inflammatory cytokines and chemokines.[1][2]
Quantitative Data on Anti-Inflammatory Effects of this compound
The following table summarizes the key quantitative findings from a study on the effect of Zaluzanin C (ZC) on lipopolysaccharide (LPS)-induced inflammation in primary murine Kupffer cells.
| Inflammatory Marker | Cell Type | Treatment | Concentration of ZC | % Reduction vs. LPS control | Reference |
| Il1b mRNA | Primary Kupffer Cells | LPS + ZC | 10 µM | Significant reduction | [1] |
| Tnfa mRNA | Primary Kupffer Cells | LPS + ZC | 10 µM | Significant reduction | [1] |
| Ccl2 mRNA | Primary Kupffer Cells | LPS + ZC | 10 µM | Significant reduction | [1] |
| Ccl3 mRNA | Primary Kupffer Cells | LPS + ZC | 10 µM | Significant reduction | [1] |
| Ccl4 mRNA | Primary Kupffer Cells | LPS + ZC | 10 µM | Significant reduction | [1] |
| Cxcl2 mRNA | Primary Kupffer Cells | LPS + ZC | 10 µM | Significant reduction | [1] |
| Cxcl9 mRNA | Primary Kupffer Cells | LPS + ZC | 10 µM | Significant reduction | [1] |
Mechanistic Comparison with Other Anti-Inflammatory Agents
While direct comparative data is not available, a comparison of the mechanism of action of this compound with other well-known anti-inflammatory drugs provides valuable context.
-
Glucocorticoids (e.g., Dexamethasone): These steroidal anti-inflammatory drugs primarily act by binding to the glucocorticoid receptor. This complex can then translocate to the nucleus and either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[3][4] Dexamethasone (B1670325) has been shown to be more potent than prednisolone (B192156) in suppressing type 2 cytokine levels and inducing apoptosis in Th2 cells.[3]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Indomethacin): NSAIDs typically exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[5][6][7][8] Some studies suggest that NSAIDs may also have COX-independent anti-inflammatory effects.[8]
-
Other Sesquiterpene Lactones: Many sesquiterpene lactones exhibit anti-inflammatory properties, often attributed to the presence of an α-methylene-γ-lactone moiety.[9][10][11] These compounds are known to target the NF-κB and MAPK signaling pathways.[9][10] For instance, parthenolide (B1678480) inhibits the activation of both NF-κB and MAPK pathways.[10]
This compound's mechanism, focusing on the reduction of mtROS to modulate the NF-κB pathway, presents a distinct approach compared to the direct enzymatic inhibition by NSAIDs or the receptor-mediated gene regulation of glucocorticoids.
Signaling Pathways and Experimental Workflow
Anti-Inflammatory Signaling Pathway of this compound
Caption: this compound inhibits LPS-induced inflammation by reducing mtROS production and subsequent NF-κB activation in primary Kupffer cells.
Experimental Workflow for Assessing Anti-Inflammatory Activity
Caption: General workflow for evaluating the anti-inflammatory effect of this compound on primary Kupffer cells.
Experimental Protocols
Isolation and Culture of Primary Kupffer Cells (General Protocol)
Primary Kupffer cells can be isolated from mouse liver using a collagenase perfusion method followed by density gradient centrifugation.
-
Perfusion: Perfuse the liver with a collagenase solution to digest the extracellular matrix.
-
Cell Dissociation: Gently dissociate the perfused liver to obtain a single-cell suspension.
-
Density Gradient Centrifugation: Use a density gradient medium (e.g., Percoll) to separate Kupffer cells from other liver cell types.
-
Cell Seeding: Plate the isolated Kupffer cells in appropriate culture medium and allow them to adhere.
-
Purity Assessment: Assess the purity of the isolated Kupffer cells using specific markers (e.g., F4/80).
LPS-Induced Inflammation Model in Primary Kupffer Cells
-
Cell Culture: Culture primary Kupffer cells to a suitable confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. A vehicle control (without LPS) and an LPS-only control should be included.
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for the expression of inflammatory mediators.
Quantification of Pro-Inflammatory Cytokine mRNA by qRT-PCR
-
RNA Extraction: Extract total RNA from the treated primary Kupffer cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: Perform real-time quantitative PCR (qRT-PCR) using primers specific for the target pro-inflammatory cytokine genes (e.g., Il1b, Tnfa, Ccl2) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative mRNA expression levels of the target genes in each treatment group compared to the control group. The 2-ΔΔCt method is commonly used for this analysis.[12][13][14][15]
Conclusion
This compound demonstrates significant anti-inflammatory activity in primary cells by targeting the mtROS-NF-κB signaling axis. This mechanism offers a potentially different therapeutic approach compared to established anti-inflammatory drugs. While the current body of evidence is promising, further research, including direct comparative studies with other anti-inflammatory agents in various primary cell models, is necessary to fully elucidate its therapeutic potential and relative efficacy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the anti-inflammatory properties of this compound.
References
- 1. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of dexamethasone on inflammatory mediators and NF-κB expression in multiple organs of rats with severe acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of indomethacin on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of indomethacin, nimesulide, and diclofenac on human MG-63 osteosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory agent indomethacin reduces invasion and alters metabolism in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.7. Determination of Pro-Inflammatory Cytokine Gene Expression by Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) [bio-protocol.org]
- 13. gene-quantification.de [gene-quantification.de]
- 14. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Isozaluzanin C vs. Zaluzanin D: A Comparative Cytotoxicity Analysis
In the landscape of natural product chemistry and drug discovery, sesquiterpenoid lactones have emerged as a promising class of compounds with diverse biological activities, including potent cytotoxic effects against cancer cells. This guide provides a comparative overview of two such compounds, Isozaluzanin C and Zaluzanin D, focusing on their cytotoxic profiles, underlying mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. While a direct comparative study showcasing the IC50 values of this compound and Zaluzanin D across a wide range of cancer cell lines is not extensively documented in publicly available literature, existing research provides valuable insights into their individual activities.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Dehydrozaluzanin C (this compound) | HT-29 (Colon Cancer) | Not Specified | ~3.0 µM (Effective Concentration) | [1] |
| Dehydrozaluzanin C (this compound) | HCT-116 (Colon Cancer) | Not Specified | ~3.0 µM (Effective Concentration) | [1] |
Experimental Protocols
The evaluation of the cytotoxic effects of this compound and Zaluzanin D relies on standardized in vitro assays. The following are detailed methodologies for commonly employed experiments.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Zaluzanin D) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay is used to differentiate between live, apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate media and treat them with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents.
This compound: Induction of Apoptosis and Cell Cycle Arrest
Research indicates that Dehydrozaluzanin C, a synonym for this compound, induces apoptosis and causes cell cycle arrest in colon cancer cells.[1] The proposed mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1] Activation of PPARγ can lead to the modulation of genes involved in cell proliferation and apoptosis. Specifically, Dehydrozaluzanin C treatment has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] Furthermore, it has been observed to decrease the expression of CDK2 and cyclin A2, proteins essential for the progression of the cell cycle from the S phase to the G2/M phase, thereby causing cell cycle arrest.[1]
Zaluzanin D: Inhibition of the NF-κB Pathway
While direct cytotoxic data for Zaluzanin D in cancer cells is limited, its anti-inflammatory properties are well-documented and suggest a potential mechanism of action relevant to cancer therapy. Zaluzanin D has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, Zaluzanin D could potentially suppress tumor growth and survival.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a compound using an in vitro cell-based assay.
References
A Comparative Efficacy Analysis of Isozaluzanin C and Other Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of Isozaluzanin C, a notable sesquiterpene lactone, against other well-researched compounds in its class, including Parthenolide, Costunolide, and Dehydrocostus lactone. Sesquiterpene lactones are a class of naturally occurring compounds recognized for their potent anti-inflammatory and anticancer properties. Their therapeutic potential often stems from the presence of an α-methylene-γ-lactone ring, which can interact with cellular nucleophiles, thereby modulating key signaling pathways. This guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes a key signaling pathway to aid in research and drug development efforts.
Comparative Efficacy: A Tabular Overview
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other selected sesquiterpene lactones against various cancer cell lines. It is important to note that a direct comparison of these values should be approached with caution, as the data are compiled from different studies that may employ varied experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | [1] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [1] | |
| MDA-MB-231-BCRP | Breast Cancer | 8.5 ± 1.3 | [2] | |
| Costunolide | MCF-7 | Breast Cancer | 2.2 (µg/mL) | [3] |
| MDA-MB-231 | Breast Cancer | 4.2 (µg/mL) | [3] | |
| HCT116 | Colon Cancer | 39.92 | [4] | |
| MDA-MB-231-Luc | Breast Cancer | 100.57 | [4] | |
| Dehydrocostus lactone | MCF-7 | Breast Cancer | 1.7 (µg/mL) | [3] |
| MDA-MB-231 | Breast Cancer | 3.3 (µg/mL) | [3] | |
| U118 | Glioblastoma | 17.16 ± 2.11 | [5] | |
| U251 | Glioblastoma | 22.33 ± 1.93 | [5] | |
| U87 | Glioblastoma | 26.42 ± 2.84 | [5] |
Note: IC50 values for Costunolide and Dehydrocostus lactone from reference[3] are presented in µg/mL. For comparison, the molecular weight of Costunolide is 232.32 g/mol and Dehydrocostus lactone is 230.30 g/mol .
Key Signaling Pathway: NF-κB Inhibition
A primary mechanism of action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival. The diagram below illustrates the canonical NF-κB signaling cascade and the points of inhibition by sesquiterpene lactones.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the sesquiterpene lactone and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is employed to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the sesquiterpene lactone and/or an inflammatory stimulus (e.g., LPS or TNF-α). After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. For nuclear translocation analysis, nuclear and cytoplasmic fractions are prepared, and Lamin B1 and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.
Conclusion
While direct comparative efficacy data for this compound against other prominent sesquiterpene lactones is currently limited in the public domain, the available information on related compounds provides a strong foundation for further investigation. The established anti-inflammatory and anticancer activities of sesquiterpene lactones, primarily through mechanisms like NF-κB inhibition, underscore the therapeutic potential of this class of compounds. The experimental protocols provided herein offer standardized methods for researchers to conduct their own comparative studies, which are crucial for elucidating the relative potency and specific mechanisms of action of this compound and its analogs. Future head-to-head studies are warranted to definitively position this compound within the therapeutic landscape of sesquiterpene lactones.
References
- 1. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 2. mdpi.com [mdpi.com]
- 3. Costunolide and dehydrocostuslactone combination treatment inhibit breast cancer by inducing cell cycle arrest and apoptosis through c-Myc/p53 and AKT/14-3-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanonutraceuticals: Anti-Cancer Activity and Improved Safety of Chemotherapy by Costunolide and Its Nanoformulation against Colon and Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Isozaluzanin C's Mechanism of Action: A Comparative Analysis Across Different Models
A detailed examination of the molecular pathways affected by Isozaluzanin C and its structural analogs, Dehydrozaluzanin C and Zaluzanin D, reveals both conserved and distinct mechanisms of action across various cellular and in vivo models. This guide synthesizes the available experimental data to provide a comparative overview for researchers in drug discovery and development.
While this compound has been primarily studied for its anti-inflammatory and hepatoprotective effects, its close structural relatives, Dehydrozaluzanin C and Zaluzanin D, have been investigated in the contexts of cancer and inflammation, respectively. This comparison guide will objectively present the findings from these studies, highlighting the signaling pathways, experimental models, and quantitative outcomes to offer a broader perspective on the therapeutic potential of this class of sesquiterpene lactones.
Comparative Analysis of Mechanistic Studies
The primary mechanism of action identified for this compound involves the regulation of mitochondrial reactive oxygen species (mtROS) and subsequent inhibition of the NF-κB signaling pathway. In contrast, studies on Dehydrozaluzanin C in colon cancer models point towards the activation of the PPARγ pathway as a key mediator of its anti-tumor effects. Interestingly, Zaluzanin D's anti-inflammatory action also converges on the NF-κB pathway, suggesting a shared mechanism among these related compounds in the context of inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound, Dehydrozaluzanin C, and Zaluzanin D in different experimental models.
Table 1: Effects of this compound on Inflammatory Markers in Liver Cells
| Model | Treatment | Target Gene/Protein | Method | Result | Reference |
| Immortalized Mouse Kupffer Cells | LPS (125 ng/mL) + ZC (10 µM) | Il1b mRNA | qRT-PCR | Significant reduction | [1][2] |
| Immortalized Mouse Kupffer Cells | LPS (125 ng/mL) + ZC (10 µM) | Tnfa mRNA | qRT-PCR | Significant reduction | [1][2] |
| Immortalized Mouse Kupffer Cells | LPS (250 ng/mL) + ZC (10 µM) | p-NF-κB | Western Blot | Significant reduction | [1] |
| Immortalized Mouse Kupffer Cells | LPS (250 ng/mL) + ZC (10 µM) | p-IκB | Western Blot | Significant reduction | [1] |
| Primary Hepatocytes | TNF-α | mtROS production | MitoSOX Red | Significant inhibition | [1][2] |
Table 2: Anti-proliferative and Pro-apoptotic Effects of Dehydrozaluzanin C in Colon Cancer Cells
| Model | Treatment | Parameter | Method | Result (IC50 / % Apoptosis) | Reference |
| HT-29 Human Colon Cancer Cells | DC (0-3.0 µM) for 24h | Cell Viability | CCK-8 Assay | IC50 ≈ 1.5 µM | [2] |
| HCT-116 Human Colon Cancer Cells | DC (0-3.0 µM) for 24h | Cell Viability | CCK-8 Assay | IC50 ≈ 2.0 µM | [2] |
| HT-29 Human Colon Cancer Cells | DC (3.0 µM) for 24h | Apoptosis Rate | Annexin V/PI Staining | 33.24% ± 0.83% | [3] |
| HCT-116 Human Colon Cancer Cells | DC (3.0 µM) for 24h | Apoptosis Rate | Annexin V/PI Staining | Significant increase | [3] |
| HT-29 Human Colon Cancer Cells | DC | Cleaved Caspase 3 | Western Blot | Increased expression | [3] |
| HT-29 Human Colon Cancer Cells | DC | Bax | Western Blot | Increased expression | [3] |
| HT-29 Human Colon Cancer Cells | DC | Bcl-2 | Western Blot | Decreased expression | [3] |
Table 3: Anti-inflammatory Effects of Zaluzanin D
| Model | Treatment | Parameter | Method | Result |
| NR8383 Macrophages | LPS + Zaluzanin D | Nitric Oxide Production | Griess Assay | Significant reduction |
| NR8383 Macrophages | LPS + Zaluzanin D | Inflammatory Cytokines | ELISA | Decreased secretion |
| LPS-induced Rat Model of Acute Lung Injury | Intravenous Zaluzanin D | Macrophage Infiltration in BALF | Histology | Reduced infiltration |
| LPS-induced Rat Model of Acute Lung Injury | Intravenous Zaluzanin D | TNF-α, IL-1β, IL-6 in lungs | ELISA | Reduced levels |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in the mechanisms of action of this compound and Dehydrozaluzanin C, as well as a general workflow for assessing the anti-proliferative effects of a compound.
References
- 1. Dehydrozaluzanin C: a potent plant growth regulator with potential use as a natural herbicide template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydrozaluzanin C inhibits colon cancer cell proliferation, apoptosis and cycle arrest through peroxisome proliferator-activated receptor γ (PPARγ) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydrozaluzanin C, a novel type of anti-bacterial agent which targets transporting proteins, Opp and OpuC - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Isozaluzanin C in Sepsis: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the therapeutic potential of Isozaluzanin C in the context of sepsis, tailored for researchers, scientists, and drug development professionals. By objectively comparing its mechanism of action with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for evaluating this compound as a candidate for further preclinical and clinical investigation in sepsis and other inflammatory diseases.
Introduction to this compound and its Anti-Inflammatory Properties
This compound belongs to the class of sesquiterpene lactones and is a derivative of Zaluzanin C, a natural compound that has demonstrated significant anti-inflammatory and antioxidant effects.[1][2][3] The dysregulated inflammatory response is a hallmark of sepsis, primarily driven by signaling pathways such as Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory cytokines.[4][5] Therapeutic strategies aimed at modulating these pathways are of great interest in sepsis research.
Recent in vitro studies on Zaluzanin C have elucidated its mechanism of action, highlighting its potential relevance for sepsis therapy. The compound has been shown to inhibit the production of mitochondrial Reactive Oxygen Species (mtROS) induced by lipopolysaccharide (LPS), a major component of gram-negative bacteria and a key trigger of septic shock.[1][2][3] This reduction in oxidative stress, in turn, suppresses the activation of the NF-κB signaling pathway, a central regulator of inflammation.[1][2][3] By inhibiting NF-κB, Zaluzanin C effectively reduces the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), which are key mediators of the cytokine storm associated with sepsis.[1][2][3]
Comparative Data on Anti-Inflammatory Effects
The following table summarizes the key quantitative findings from in vitro studies on Zaluzanin C, demonstrating its efficacy in mitigating inflammatory responses.
| Parameter | Cell Type | Treatment | Concentration | Outcome | Reference |
| IL-1β mRNA Expression | Immortalized Mouse Kupffer Cells | LPS + Zaluzanin C | 10 µM | Significant reduction in LPS-induced expression | [1] |
| TNF-α mRNA Expression | Immortalized Mouse Kupffer Cells | LPS + Zaluzanin C | 10 µM | Significant reduction in LPS-induced expression | [1] |
| TNF-α Protein Level | Immortalized Mouse Kupffer Cells | LPS + Zaluzanin C | 10 µM | Significant reduction in LPS-induced levels | [1] |
| NF-κB Phosphorylation | Immortalized Mouse Kupffer Cells | LPS + Zaluzanin C | 10 µM | Inhibition of LPS-induced phosphorylation | [1] |
| IκB Phosphorylation | Immortalized Mouse Kupffer Cells | LPS + Zaluzanin C | 10 µM | Inhibition of LPS-induced phosphorylation | [1] |
| Mitochondrial ROS | Immortalized Mouse Kupffer Cells | LPS + Zaluzanin C | 10 µM | Inhibition of LPS-induced mtROS production | [1] |
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound (based on Zaluzanin C data) in inhibiting the pro-inflammatory cascade.
Experimental Protocols
In Vitro Anti-Inflammatory Assay
The following protocol is based on the methodology used to evaluate the anti-inflammatory effects of Zaluzanin C.[1]
-
Cell Culture: Immortalized mouse Kupffer cells are cultured in appropriate media until they reach 80-90% confluency.
-
Treatment: Cells are pre-treated with this compound (e.g., 10 µM) for a specified period (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture media (e.g., 125 ng/mL for mRNA analysis, 250 ng/mL for protein analysis) to induce an inflammatory response.
-
Incubation: Cells are incubated for a defined period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
Analysis:
-
mRNA Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes (e.g., Il1b, Tnfa).
-
Protein Levels: Cell lysates or culture supernatants are collected. Western blotting is used to determine the phosphorylation status of NF-κB and IκB. Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (e.g., TNF-α).
-
Mitochondrial ROS: Cells are loaded with a fluorescent probe specific for mitochondrial superoxide (B77818) (e.g., MitoSOX Red), and fluorescence intensity is measured using a microplate reader or fluorescence microscopy.
-
Proposed In Vivo Sepsis Animal Model Protocol
To validate the therapeutic potential of this compound in a more clinically relevant setting, a cecal ligation and puncture (CLP) mouse model of sepsis is proposed. This model is considered the gold standard as it mimics the polymicrobial nature of human sepsis.[1][2]
-
Animal Model: Male C57BL/6 mice (8-12 weeks old) are used.
-
CLP Procedure:
-
Mice are anesthetized.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve.
-
The cecum is punctured once or twice with a needle (e.g., 22-gauge) to induce sepsis.
-
The cecum is returned to the peritoneal cavity, and the incision is closed.
-
Sham-operated animals undergo the same procedure without ligation and puncture.
-
-
Treatment Groups:
-
Sham + Vehicle
-
CLP + Vehicle
-
CLP + this compound (various doses)
-
CLP + Comparative Drug (e.g., a known NF-κB inhibitor or standard antibiotic therapy)
-
-
Drug Administration: this compound or vehicle is administered at a specified time point post-CLP (e.g., 1 hour or 6 hours) via an appropriate route (e.g., intraperitoneal or intravenous).
-
Monitoring and Endpoints:
-
Survival: Survival rates are monitored for a set period (e.g., 7 days).
-
Organ Damage Markers: Blood samples are collected at various time points (e.g., 24 hours) to measure serum levels of creatinine (B1669602) (kidney injury) and alanine (B10760859) aminotransferase (ALT) (liver injury).
-
Cytokine Levels: Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured by ELISA.
-
Bacterial Load: Blood and peritoneal lavage fluid can be collected to determine bacterial counts.
-
Histopathology: Organs (e.g., lung, liver, kidney) are harvested for histological examination to assess tissue damage and inflammatory cell infiltration.
-
Experimental Workflow for In Vivo Validation
The following diagram outlines the proposed workflow for validating this compound in an animal model of sepsis.
References
- 1. researchgate.net [researchgate.net]
- 2. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
Isozaluzanin C: A Comparative Analysis of its Anticancer Effects Across Different Tumor Types
For Researchers, Scientists, and Drug Development Professionals
Isozaluzanin C, a sesquiterpene lactone, and its more extensively studied precursor, Dehydrozaluzanin C (DC), have demonstrated significant potential as anti-cancer agents. This guide provides a comparative analysis of the cytotoxic and apoptotic effects of DC on various cancer cell lines, supported by experimental data and detailed protocols. The information presented is intended to facilitate further research and drug development efforts in oncology.
Comparative Efficacy of Dehydrozaluzanin C Across Cancer Cell Lines
Dehydrozaluzanin C (DC) has exhibited a range of cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary across different cancer types, indicating a degree of selectivity in its anti-tumor activity.
| Cancer Type | Cell Line | IC50 (µM) | Key Mechanistic Findings |
| Colon Cancer | HT-29 | 2.52 ± 1.34 | Activation of PPARγ signaling pathway, induction of apoptosis, and S-phase cell cycle arrest.[1] |
| HCT-116 | 1.48 ± 2.72 | Similar to HT-29, demonstrates potent inhibition of cell proliferation.[1] | |
| Leukemia | HL-60 | Not explicitly quantified in cited literature | Reported to activate the mitochondrial pathway and disrupt the cell cycle. |
| Breast Cancer | MCF-7 | Not explicitly quantified in cited literature | Exhibits cytotoxicity, but less potent than in colon cancer cell lines.[1] |
| Prostate Cancer | DU145 | Not explicitly quantified in cited literature | Exhibits cytotoxicity, but less potent than in colon cancer cell lines.[1] |
In-Depth Analysis of Anti-Cancer Mechanisms
The anti-cancer activity of Dehydrozaluzanin C is primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells. The underlying molecular mechanisms, however, can differ depending on the cancer type.
Colon Cancer: PPARγ-Mediated Apoptosis
In colon cancer cells (HT-29 and HCT-116), Dehydrozaluzanin C has been shown to exert its effects through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] This activation triggers a cascade of events leading to:
-
Induction of Apoptosis: DC treatment leads to a significant increase in the apoptotic rate of colon cancer cells.[1] This is achieved by modulating the expression of key apoptosis-regulating proteins. Specifically, it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the activation of cleaved caspase-3, a key executioner of apoptosis.[1]
-
Cell Cycle Arrest: DC causes an arrest of the cell cycle in the S phase, thereby preventing the cancer cells from replicating their DNA and dividing.[1]
Leukemia: Mitochondrial Pathway Involvement
In human leukemia HL-60 cells, Dehydrozaluzanin C is reported to induce apoptosis through the activation of the mitochondrial pathway and disruption of the cell cycle. While the precise signaling molecules have not been fully elucidated in the available literature, this mechanism typically involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-cancer effects of Dehydrozaluzanin C.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, HCT-116) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with varying concentrations of Dehydrozaluzanin C (typically ranging from 0 to 10 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[1]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a suitable software (e.g., GraphPad Prism).[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Dehydrozaluzanin C for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the proteins of interest (e.g., PPARγ, Bcl-2, Bax, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
Dehydrozaluzanin C, and by extension this compound, demonstrates significant anti-cancer properties, particularly against colon cancer cell lines where its mechanism of action through the PPARγ pathway is well-documented. Its effects on other cancer types, including leukemia, breast, and prostate cancer, are promising but require further in-depth investigation to elucidate the specific signaling pathways and to determine more precise quantitative measures of efficacy.
Future research should focus on:
-
Determining the IC50 values of this compound and Dehydrozaluzanin C in a broader panel of cancer cell lines.
-
Conducting detailed mechanistic studies in breast, prostate, and leukemia cancer cells to identify the key molecular targets and signaling pathways.
-
Evaluating the in vivo efficacy and safety of this compound and its derivatives in animal models of various cancers.
The data presented in this guide provides a solid foundation for the continued exploration of this compound as a potential therapeutic agent in the fight against cancer.
References
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring specificity. This guide provides a comparative analysis of Isozaluzanin C, a sesquiterpene lactone, with structurally related compounds, supported by experimental data on their inhibitory effects on key inflammatory pathways.
This compound belongs to the guaianolide class of sesquiterpene lactones, a group of natural products known for their diverse biological activities, including potent anti-inflammatory effects. A common mechanism of action for many sesquiterpene lactones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. This inhibition is often mediated through the alkylation of critical cysteine residues on components of the NF-κB pathway, such as the IκB kinase (IKK) complex.
Comparative Analysis of Bioactivity
To assess the potential cross-reactivity of this compound, we have compiled data on the inhibitory activity of several structurally related guaianolide and eudesmanolide sesquiterpene lactones. The primary endpoints for comparison are the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine produced downstream of NF-κB activation, and direct or indirect measures of NF-κB inhibition.
| Compound | Type | Assay | Endpoint | Result |
| This compound | Guaianolide | - | - | Data not available in the searched literature |
| Zaluzanin C | Guaianolide | NF-κB1 Gene Expression Inhibition | % Inh. | 69.9 ± 3.4% at 20 µM |
| 4β,15-Dihydro-3-dehydrozaluzanin C | Guaianolide | NF-κB1 Gene Expression Inhibition | % Inh. | 76.7 ± 7.3% at 20 µM |
| Dehydrocostus Lactone | Guaianolide | TNF-α Inhibition | IC₅₀ | 2.06 µM |
| Costunolide | Eudesmanolide | TNF-α Inhibition | IC₅₀ | 2.05 µM |
| Compound 1 | Guaianolide | Cytotoxicity (AGS cells) | IC₅₀ | 6.69 µM |
| Compound 2 | Guaianolide | Cytotoxicity (AGS cells) | IC₅₀ | 7.12 µM |
| Compound 3 | Guaianolide | Cytotoxicity (AGS cells) | IC₅₀ | 8.35 µM |
| Compound 8 | Guaianolide | Cytotoxicity (AGS cells) | IC₅₀ | 10.25 µM |
Note: Cytotoxicity in cancer cell lines that are reliant on NF-κB signaling can be an indirect indicator of NF-κB inhibition.[1]
The available data indicates that compounds structurally similar to this compound, such as Zaluzanin C and Dehydrocostus Lactone, are potent inhibitors of inflammatory pathways.[2][3] The similar IC₅₀ values of Dehydrocostus Lactone and Costunolide in the TNF-α inhibition assay suggest that minor structural variations within this class of compounds can result in comparable biological activity, highlighting the potential for cross-reactivity.[3] The variation in cytotoxic activity among different guaianolides further underscores the importance of the specific substitutions on the core structure for biological effect.[1]
Experimental Protocols
The assessment of cross-reactivity and inhibitory potential of these compounds relies on robust in vitro assays. Below are detailed methodologies for the key experiments cited in the comparative data.
TNF-α Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of TNF-α in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage-like cell lines (e.g., RAW 264.7) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound, Dehydrocostus Lactone) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce TNF-α production. A vehicle control (without compound) and a negative control (without LPS) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow for cytokine production.
-
Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the vehicle-treated, LPS-stimulated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is determined by non-linear regression analysis of the dose-response curve.
NF-κB Gene Expression Assay
This assay measures the effect of a compound on the expression of genes regulated by NF-κB.
-
Cell Culture and Treatment: A suitable cell line (e.g., J774A.1 macrophages) is cultured and treated with the test compounds and an inflammatory stimulus (e.g., LPS and interferon-γ) as described above.
-
RNA Extraction: After a specific incubation period (e.g., 6 hours), total RNA is extracted from the cells using a suitable kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR (qPCR): The expression level of the NF-κB1 (p105/p50) gene is quantified by qPCR using specific primers. A housekeeping gene (e.g., β-actin) is used for normalization.
-
Data Analysis: The relative expression of the NF-κB1 gene is calculated using the ΔΔCt method. The percentage of inhibition is determined by comparing the gene expression in compound-treated cells to that in stimulated, vehicle-treated cells.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Workflow for TNF-α Inhibition Assay.
Caption: NF-κB Pathway Inhibition.
Conclusion
While direct comparative data for this compound is currently limited in the public domain, the available evidence for structurally similar guaianolide and eudesmanolide sesquiterpene lactones strongly suggests a potential for cross-reactivity in the inhibition of the NF-κB signaling pathway and downstream inflammatory mediators like TNF-α. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies to precisely quantify the cross-reactivity profile of this compound. Such data is critical for the informed development of this and related compounds as specific therapeutic agents.
References
- 1. Polyhydroxyl guaianolide terpenoids as potential NF-кB inhibitors induced cytotoxicity in human gastric adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of COX-2 and NF-κB1 Gene Expression, NO Production, 5-LOX, and COX-1 and COX-2 Enzymes by Extracts and Constituents of Onopordum acanthium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TNF-α-Induced Inflammation by Sesquiterpene Lactones from Saussurea lappa and Semi-Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Published Bioactivities of Isozaluzanin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isozaluzanin C, a sesquiterpene lactone, has garnered attention for its potential therapeutic properties, primarily its anti-inflammatory and anticancer activities. This guide provides an objective comparison of its published bioactivities, supported by available experimental data. Due to the limited number of direct independent verification studies on this compound, this document presents data from initial characterizations and studies on closely related analogues to offer a comprehensive overview.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators. The primary mechanism of action involves the suppression of the NF-κB signaling pathway.
Quantitative Data Summary
While direct in vivo anti-inflammatory data for this compound is limited in the reviewed literature, a study on its close analogue, 11,13-dihydrozaluzanin C, provides valuable insights into its potential efficacy.
| Compound | Assay | Animal Model | Doses Administered (Oral) | % Inhibition of Edema | Reference |
| 11,13-dihydrozaluzanin C | Carrageenan-induced paw edema | Mice | 10 mg/kg | 29.52 ± 4.8% | [1] |
| 30 mg/kg | 31.67 ± 5.4% | [1] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB.[2] This, in turn, downregulates the expression of pro-inflammatory enzymes and cytokines. A recent study has further elucidated that Zaluzanin C inhibits mitochondrial ROS (mtROS) production, which is upstream of NF-κB activation in Kupffer cells.[2]
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animals: Male Swiss mice are used.
-
Groups: Animals are divided into a control group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of the compound.
-
Administration: Test compounds are administered orally.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[1]
Anticancer Activity
The anticancer properties of this compound and its derivatives are attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.
Quantitative Data Summary
Specific IC50 values for this compound against various cancer cell lines were not available in the reviewed literature. However, a study on the related compound Dehydrozaluzanin C demonstrated significant anti-proliferative effects against human colon cancer cell lines. This information is provided as a reference for the potential activity of this class of compounds.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Dehydrozaluzanin C | HT-29 (Colon Cancer) | Not specified | Data not provided | |
| HCT-116 (Colon Cancer) | Not specified | Data not provided |
Further research is required to establish the specific IC50 values of this compound against a panel of cancer cell lines.
Signaling Pathway
Dehydrozaluzanin C, a derivative of this compound, has been shown to induce apoptosis and cell cycle arrest in colon cancer cells through the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ). This activation leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately activating caspases and inducing apoptosis.
Caption: Anticancer signaling pathway of a Dehydrozaluzanin C.
Experimental Protocols
MTT Assay for Cytotoxicity
This is a colorimetric assay to assess cell viability.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Staining: Both floating and adherent cells are collected and stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
-
Analysis: The data is analyzed to quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
General Experimental Workflow
The following diagram illustrates a general workflow for the independent verification of a compound's bioactivity.
Caption: General workflow for verifying bioactivities.
References
- 1. Anti-inflammatory activity of extracts and 11,13-dihydrozaluzanin C from Gochnatia polymorpha ssp. floccosa trunk bark in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isozaluzanin C Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Isozaluzanin C, a sesquiterpene lactone of the guaianolide type, has garnered attention for its notable anti-inflammatory and potential cytotoxic activities. As with many natural products, the exploration of its analogs is a critical step in optimizing its therapeutic potential, enhancing potency, and improving selectivity. This guide provides a comparative overview of the structure-activity relationships (SAR) of this compound analogs, drawing from the broader understanding of related sesquiterpene lactones to infer key structural determinants for biological activity.
Core Structure and Key Functional Groups
The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. The guaianolide skeleton, characterized by a 5-7-5 fused ring system, provides the foundational scaffold. However, the activity is largely dictated by the presence and nature of specific functional groups. The α-methylene-γ-lactone moiety is widely recognized as a crucial pharmacophore for the cytotoxic and anti-inflammatory effects of many sesquiterpene lactones. This reactive group can undergo Michael addition with nucleophilic residues, such as cysteine in proteins, thereby modulating their function.
Structure-Activity Relationship (SAR) Insights
Table 1: Inferred Structure-Activity Relationship Principles for this compound Analogs
| Structural Modification | Predicted Impact on Cytotoxicity | Predicted Impact on Anti-inflammatory Activity | Rationale |
| α-methylene-γ-lactone | |||
| Saturation of the exocyclic double bond | Decrease | Decrease | The α,β-unsaturated carbonyl system is a key Michael acceptor, crucial for covalent interactions with biological targets. |
| Modification of the lactone ring | Variable | Variable | The integrity and accessibility of the lactone are important. Modifications can alter reactivity and binding affinity. |
| Other Functional Groups | |||
| Hydroxylation/Acylation at various positions | Variable | Variable | The position and stereochemistry of hydroxyl or acyl groups can influence solubility, cell permeability, and interaction with target proteins. |
| Introduction of amino groups at C13 | Potentially increase selectivity | Potentially modulate activity | Can alter the electronic properties and steric hindrance around the lactone, potentially leading to more selective interactions and reduced off-target toxicity. |
Experimental Protocols
The following are generalized experimental protocols commonly employed in the synthesis and biological evaluation of sesquiterpene lactone analogs. Specific details would need to be adapted based on the particular analog being studied.
General Synthesis of Amino Derivatives (Michael Addition)
A common strategy to generate analogs involves the modification of the α-methylene-γ-lactone moiety. The Michael addition of amines is a frequently used method.
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., methanol, dichloromethane).
-
Addition of Amine: Add the desired amine (e.g., alkylamine, arylamine) to the solution, often in the presence of a mild base (e.g., triethylamine) to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to isolate the desired 13-amino analog.
-
Characterization: Confirm the structure of the synthesized analog using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of this compound and its analogs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth, using appropriate software.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration, which reflects the amount of NO produced.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration and determine the IC₅₀ values.
Signaling Pathways
The biological effects of this compound and its analogs are mediated through the modulation of key cellular signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway , a central regulator of inflammation and cell survival.
Caption: Proposed mechanism of NF-κB inhibition by this compound analogs.
By inhibiting the IKK complex or directly targeting the NF-κB subunits, these compounds can prevent the transcription of pro-inflammatory genes.
Caption: A generalized workflow for the SAR study of this compound analogs.
Conclusion
The therapeutic potential of this compound can be significantly enhanced through the systematic synthesis and evaluation of its analogs. Based on the established knowledge of sesquiterpene lactones, modifications to the α-methylene-γ-lactone moiety and substitutions at various positions on the guaianolide core are expected to profoundly influence biological activity. Future research focused on generating a library of this compound analogs and performing detailed quantitative biological and mechanistic studies is crucial for the development of novel and more effective anti-inflammatory and anticancer agents.
Evaluating the Synergistic Potential of Isozaluzanin C with Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of published studies specifically investigating the synergistic effects of Isozaluzanin C with established anticancer chemotherapeutics. However, research into its stereoisomer, Zaluzanin C, has revealed significant anti-inflammatory and antioxidant properties that suggest a strong potential for such synergistic interactions. This guide provides a framework for evaluating the prospective synergistic effects of this compound, drawing upon the known mechanisms of Zaluzanin C and established methodologies for synergy assessment.
Theoretical Basis for Synergy: Insights from Zaluzanin C
Zaluzanin C has been shown to exert its anti-inflammatory effects by inhibiting the production of mitochondrial reactive oxygen species (mtROS) and the subsequent activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] The NF-κB pathway is a critical regulator of inflammation, and its dysregulation is heavily implicated in the development and progression of cancer.[4] By inhibiting NF-κB, this compound could potentially:
-
Sensitize cancer cells to chemotherapy: Many cancer cells rely on the pro-survival signals mediated by NF-κB to resist the apoptotic effects of chemotherapeutic agents.
-
Reduce inflammation in the tumor microenvironment: Chronic inflammation is a hallmark of cancer and can promote tumor growth, angiogenesis, and metastasis.
-
Alleviate chemotherapy-induced side effects: The anti-inflammatory properties of this compound might help mitigate some of the toxic effects of chemotherapy on healthy tissues.
The proposed mechanism of action, based on the activity of Zaluzanin C, is the inhibition of the mtROS-mediated NF-κB pathway, which in turn suppresses the expression of pro-inflammatory cytokines and chemokines.[1][2]
Hypothetical Signaling Pathway for Synergistic Action
The following diagram illustrates the potential mechanism by which this compound could exert synergistic effects with a conventional anticancer drug that induces cellular stress.
Experimental Workflow for Synergy Evaluation
A systematic approach is required to evaluate the potential synergistic effects of this compound with an anticancer drug. The following workflow outlines the key experimental stages.
Data Presentation: A Hypothetical Case Study
To illustrate the expected outcomes of a synergy study, the following tables present hypothetical data for the combination of this compound and Doxorubicin on a generic cancer cell line.
Table 1: Single-Agent IC50 Values
| Compound | IC50 (µM) |
| This compound | 25.0 |
| Doxorubicin | 0.5 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination
| Fraction Affected (Fa) | This compound (µM) | Doxorubicin (µM) | Combination Index (CI) | Interpretation |
| 0.25 | 6.25 | 0.125 | 0.85 | Slight Synergy |
| 0.50 | 12.5 | 0.25 | 0.60 | Synergy |
| 0.75 | 18.75 | 0.375 | 0.45 | Strong Synergy |
| 0.90 | 22.5 | 0.45 | 0.30 | Very Strong Synergy |
The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and the selected anticancer drug, both individually and in combination.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and anticancer drug stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.[7]
-
Drug Treatment:
-
For single-agent IC50 determination, treat the cells with serial dilutions of this compound or the anticancer drug.
-
For combination studies, treat the cells with the drugs in combination at a constant ratio (e.g., based on their individual IC50 values).
-
Include untreated control wells and solvent control wells.
-
-
Incubation: Incubate the treated plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
Synergy Quantification (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy based on the median-effect principle.[5][10]
Procedure:
-
Data Input: Use the dose-response data obtained from the MTT assay for the individual drugs and their combination.
-
Median-Effect Analysis: For each drug and the combination, linearize the dose-response data by plotting log(fa/fu) versus log(D), where 'fa' is the fraction affected (e.g., 0.5 for 50% inhibition) and 'fu' is the fraction unaffected (1-fa). The slope of this plot gives the 'm' value, and the x-intercept gives the log(Dm) value, where Dm is the dose required to produce the median effect (IC50).
-
Combination Index (CI) Calculation: The CI is calculated using the following equation:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
-
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Software such as CompuSyn can be used to automate these calculations and generate CI plots.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the known anti-inflammatory mechanism of Zaluzanin C provides a strong rationale for investigating the synergistic anticancer potential of this compound. The inhibition of the mtROS-NF-κB pathway is a promising mechanism through which this compound could enhance the efficacy of conventional chemotherapies.
Future research should focus on conducting the outlined experimental workflow to:
-
Determine the IC50 values of this compound in various cancer cell lines.
-
Systematically evaluate its synergistic effects with a panel of standard anticancer drugs.
-
Elucidate the underlying molecular mechanisms of any observed synergy.
Such studies are crucial to unlock the potential of this compound as a valuable component of combination cancer therapy, potentially leading to more effective and less toxic treatment regimens.
References
- 1. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. punnettsquare.org [punnettsquare.org]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. m.youtube.com [m.youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Isozaluzanin C
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potentially hazardous compounds. The following table summarizes the recommended PPE for handling Isozaluzanin C, based on established guidelines for cytotoxic agents.[1][2][3]
| PPE Component | Specification | Purpose |
| Gloves | Double pair of chemotherapy-tested, powder-free gloves (e.g., nitrile) meeting ASTM D6978 standards.[4][5] | Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling the compound. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield.[2] | Protects eyes from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Minimizes the risk of inhaling aerosolized particles, especially when handling the powdered form of the compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contamination out of the handling area. |
Operational Plan: Handling Procedures
Safe handling of this compound requires a controlled environment and strict adherence to established protocols to prevent contamination and exposure.
Preparation and Handling Environment:
-
All manipulations of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a similar containment ventilated enclosure to protect both the product and the operator.[4]
-
The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure all necessary materials, including PPE, are readily available. Don all required PPE as outlined in the table above.
-
Weighing: If working with the solid compound, carefully weigh the required amount within the BSC. Use anti-static weighing boats to minimize the dispersal of powder.
-
Solubilization: If preparing a solution, add the solvent to the vial containing the pre-weighed this compound slowly and carefully to avoid splashing.
-
Manipulation: All subsequent dilutions and transfers should be performed using techniques that minimize the generation of aerosols.
-
Post-Handling: After completing the work, the outer pair of gloves should be disposed of in the designated cytotoxic waste container before leaving the BSC. The inner gloves should be removed and disposed of after exiting the containment area, followed by thorough hand washing.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, shoe covers, absorbent pads, vials, and pipette tips, must be considered cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Liquid Waste: Liquid waste containing this compound should be collected in a sealed, labeled container and disposed of through a certified hazardous waste management service. Do not pour any solutions down the drain.
-
Solid Waste: Solid waste should be placed in a designated cytotoxic waste bag or container within the BSC and then transferred to a larger, approved cytotoxic waste container for final disposal by a licensed contractor.
Experimental Workflow
The following diagram illustrates the key steps and logical flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
